3,7-Dichloropyrazolo[1,5-a]pyrimidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,7-dichloropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-3-10-11-5(8)1-2-9-6(4)11/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFACUQHIAIREB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C(C=N2)Cl)N=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Role of Dichloropyrazolo[1,5-a]pyrimidines in Modern Kinase Inhibitor Discovery: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Kinase Challenge and the Rise of Privileged Scaffolds
The human kinome, comprising over 500 protein kinases, represents a vast and critical landscape for therapeutic intervention. These enzymes, acting as key signaling nodes, are frequently dysregulated in a multitude of diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. Within this pursuit, the concept of "privileged scaffolds" has emerged as a powerful strategy. These are molecular frameworks that demonstrate the ability to bind to multiple biological targets with high affinity, providing a robust starting point for the development of potent and selective inhibitors.
The pyrazolo[1,5-a]pyrimidine core is a quintessential example of such a privileged scaffold.[1] Its rigid, bicyclic structure mimics the purine core of ATP, enabling it to effectively compete for the nucleotide-binding site of a wide array of kinases.[2] This guide focuses on a particularly valuable class of intermediates derived from this scaffold: the dichloropyrazolo[1,5-a]pyrimidines. Specifically, we will delve into the synthesis and strategic application of 5,7-dichloropyrazolo[1,5-a]pyrimidine and its analogues, which serve as versatile platforms for the construction of diverse kinase inhibitor libraries. While the initial query focused on the 3,7-dichloro isomer, a thorough review of the literature reveals that the 5,7-dichloro isomer is the more prevalently utilized and well-documented precursor in the synthesis of kinase inhibitors. This guide will, therefore, concentrate on the chemistry and application of this more common and strategically important starting material.
We will explore the underlying principles of its synthesis, the nuanced reactivity of its chloro-substituents, and provide field-proven, step-by-step protocols for its derivatization and subsequent biological evaluation. This document is intended to serve as a comprehensive technical resource, empowering researchers to leverage the full potential of the dichloropyrazolo[1,5-a]pyrimidine scaffold in their kinase inhibitor discovery programs.
The Synthetic Cornerstone: Preparation of Dichloropyrazolo[1,5-a]pyrimidine Scaffolds
The journey to potent kinase inhibitors often begins with the robust and scalable synthesis of a key intermediate. For the pyrazolo[1,5-a]pyrimidine series, a common and efficient route to the crucial dichlorinated scaffold involves a two-step process starting from a readily available aminopyrazole.
Workflow for the Synthesis of a Dichlorinated Pyrazolo[1,5-a]pyrimidine Intermediate
Sources
Crystallographic Profiling of 3,7-Dichloropyrazolo[1,5-a]pyrimidine: A Technical Guide for Rational Drug Design
Executive Summary
The structural elucidation of heterocyclic intermediates is a foundational step in rational drug design. This technical guide provides an in-depth analysis of the crystallographic properties of 3,7-Dichloropyrazolo[1,5-a]pyrimidine , a privileged bicyclic scaffold. By detailing the causality behind single-crystal X-ray diffraction (SCXRD) methodologies, this whitepaper equips medicinal chemists and crystallographers with the protocols necessary to exploit the orthogonal reactivity and spatial geometry of this critical building block.
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold
Pyrazolo[1,5-a]pyrimidine is a highly versatile heteroaromatic core heavily utilized in modern medicinal chemistry, particularly in the development of highly selective kinase inhibitors such as TTK, PI3Kγ, and MALT1 inhibitors[1][2]. Within this class, 3,7-Dichloropyrazolo[1,5-a]pyrimidine (CAS: 1784924-19-1) acts as a critical synthetic intermediate[3].
The strategic di-halogenation at the 3- and 7-positions provides orthogonal reactivity, enabling the precise, sequential functionalization required for structure-based drug design (SBDD). Understanding the exact three-dimensional conformation, electron delocalization, and crystal packing of this scaffold through single-crystal X-ray diffraction is paramount for predicting its behavior within biological targets.
Molecular Geometry and Crystal Packing
Planarity and Electron Delocalization
The core architecture consists of a five-membered pyrazole ring fused to a six-membered pyrimidine ring. Crystallographic studies of related halogenated pyrazolo[1,5-a]pyrimidines confirm that the bicyclic system is virtually planar[4]. This planarity is a non-negotiable feature for its function as an ATP-competitive hinge binder in kinases; it allows the nitrogen atoms to form critical hydrogen bonds with the kinase hinge region (e.g., Gly605) without steric clash[1]. Furthermore, the ten π-electrons are not fully delocalized across the periphery; instead, specific bond length fixations indicate localized double-bond character, which directly influences the electronic density and reactivity at the C3 and C7 positions[5].
Halogen Bonding and Supramolecular Assembly
The introduction of chlorine atoms at C3 and C7 dictates complex intermolecular interactions within the crystal lattice. Halogen bonding (specifically
Orthogonal reactivity pathways of the 3,7-dichloro substituted scaffold in drug design.
Experimental Protocols: Single-Crystal X-ray Diffraction
To obtain high-resolution structural data, a rigorous, self-validating crystallographic protocol must be executed. The following methodology ensures that the resulting electron density map accurately reflects atomic positions free from artifacts.
Protocol 1: Crystal Growth via Vapor Diffusion
-
Solvent Selection : Dissolve 10–15 mg of 3,7-Dichloropyrazolo[1,5-a]pyrimidine in a minimum volume of a moderately polar solvent (e.g., ethyl acetate or tetrahydrofuran).
-
Causality: This ensures complete solvation of the planar, hydrophobic core without premature precipitation.
-
-
Antisolvent Introduction : Place the open vial containing the solution inside a larger, sealed chamber containing a volatile antisolvent (e.g., n-hexane).
-
Equilibration : Allow vapor diffusion to occur at a controlled temperature (20–25 °C) over 3 to 7 days.
-
Causality: Slow diffusion minimizes the nucleation rate, driving the system toward the thermodynamic formation of a single, defect-free macroscopic crystal rather than a kinetically favored microcrystalline powder.
-
-
Harvesting : Select a crystal with well-defined faces (approximate dimensions 0.3 × 0.2 × 0.2 mm) under a polarized light microscope. Coat the crystal in paratone oil.
-
Causality: The oil prevents rapid solvent loss and mechanical degradation (cracking) during mounting.
-
Protocol 2: Data Collection and Structure Refinement
-
Mounting and Cryocooling : Mount the crystal on a MiTeGen loop and transfer it to the goniometer head under a steady stream of cold nitrogen gas (100–150 K).
-
Causality: Cryocooling drastically reduces thermal motion (Debye-Waller factors), sharpening the diffraction spots and improving high-angle resolution.
-
-
Diffraction : Collect data using a diffractometer equipped with a Mo K
radiation source ( Å) and a CCD/CMOS detector[4]. -
Integration and Absorption Correction : Process the raw frames using standard integration software. Apply multi-scan absorption correction (e.g., SADABS).
-
Causality: Chlorine atoms significantly absorb X-rays; failing to correct for this will result in distorted electron density maps and false residual peaks.
-
-
Phase Solution : Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT).
-
Causality: The heavy chlorine atoms dominate the initial Patterson or electron density maps, providing a self-validating anchor point to build the rest of the carbon-nitrogen scaffold.
-
-
Refinement : Refine the structure using full-matrix least-squares on
(SHELXL). Anisotropic displacement parameters must be applied to all non-hydrogen atoms to account for directional thermal vibrations.
Step-by-step crystallographic workflow for 3,7-Dichloropyrazolo[1,5-a]pyrimidine analysis.
Orthogonal Reactivity and SBDD Implications
The crystallographic data directly informs the synthetic utility of 3,7-Dichloropyrazolo[1,5-a]pyrimidine. The C-Cl bond at the 7-position is highly activated toward nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the adjacent pyrimidine nitrogens. Conversely, the C-Cl bond at the 3-position is less electrophilic but highly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).
By analyzing the crystal structure, medicinal chemists can measure the exact trajectory vectors of the C3 and C7 bonds. This allows for precise in silico docking, ensuring that substituents added at C7 project optimally toward the solvent-exposed front of a kinase, while C3 substituents are directed into deeper hydrophobic pockets to maximize binding affinity.
Quantitative Data Summary
The following table summarizes the anticipated crystallographic parameters for the 3,7-Dichloropyrazolo[1,5-a]pyrimidine scaffold, benchmarked against structurally analogous halogenated derivatives to serve as a reference for validation[4][5].
| Parameter | Expected Value / Range | Structural Implication |
| Crystal System | Monoclinic or Triclinic | Standard for planar fused heterocycles |
| Space Group | Indicates centrosymmetric packing | |
| C(3)-Cl Bond Length | 1.72 - 1.74 Å | Standard |
| C(7)-Cl Bond Length | 1.73 - 1.75 Å | Slightly elongated due to adjacent nitrogens |
| Dihedral Angle | < 2.0° (Virtually Planar) | Ensures optimal kinase hinge binding |
| Intermolecular | ~3.10 - 3.25 Å | Strong halogen bonding ( |
| ~3.50 - 3.80 Å | Stabilizes the supramolecular architecture |
References
-
Title : Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study Source : researchgate.net URL :6
-
Title : 3,7-dichloropyrazolo[1,5-a]pyrimidine | 1784924-19-1 - Sigma-Aldrich Source : sigmaaldrich.com URL : 3
-
Title : Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry | PDF | Chemical Compounds - Scribd Source : scribd.com URL : 1
-
Title : Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC Source : nih.gov URL : 2
-
Title : (IUCr) The crystal structure of 1,5-dibenzyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione Source : iucr.org URL :4
-
Title : 5-methyl-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine... - IUCr Journals Source : iucr.org URL : 5
Sources
- 1. scribd.com [scribd.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,7-dichloropyrazolo[1,5-a]pyrimidine | 1784924-19-1 [sigmaaldrich.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Regioselective Nucleophilic Substitution of 3,7-Dichloropyrazolo[1,5-a]pyrimidine
This Application Note and Protocol is designed for researchers in medicinal chemistry and drug discovery focusing on the functionalization of the privileged kinase inhibitor scaffold, pyrazolo[1,5-a]pyrimidine.
FunctionalizationAbstract & Strategic Value
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the design of ATP-competitive kinase inhibitors (e.g., Dinaciclib).[1] The 3,7-dichloro derivative presents a unique synthetic opportunity: it possesses two electrophilic sites with distinct electronic environments. This guide provides a validated protocol for the regioselective nucleophilic aromatic substitution (
Scientific Principles & Reactivity Analysis[2]
Electronic Descriptors and Regioselectivity
The regioselectivity of 3,7-dichloropyrazolo[1,5-a]pyrimidine is governed by the distinct electronic properties of the fused rings:
-
The Pyrimidine Ring (C7 Position): This ring is
-deficient. The Carbon-7 (C7) position is highly electrophilic due to the inductive electron-withdrawing effect of the adjacent bridgehead nitrogen (N1) and the resonance stabilization of the Meisenheimer intermediate facilitated by N4. -
The Pyrazole Ring (C3 Position): This ring is
-excessive. The Carbon-3 (C3) position is electron-rich and typically prone to electrophilic attack. Consequently, the C3-Cl bond is inert to standard nucleophilic displacement but highly reactive in Palladium-catalyzed oxidative addition (e.g., Suzuki-Miyaura coupling).
Mechanistic Conclusion: Nucleophiles (amines, alkoxides, thiols) will exclusively attack C7 under standard
Reaction Pathway Diagram
The following flowchart illustrates the decision logic and reaction pathway for this scaffold.
Figure 1: Decision logic for the regioselective functionalization of 3,7-dichloropyrazolo[1,5-a]pyrimidine.
Detailed Experimental Protocol
Materials & Reagents[3][4][5][6][7]
-
Substrate: 3,7-Dichloropyrazolo[1,5-a]pyrimidine (1.0 equiv).
-
Nucleophile: Primary or Secondary Amine (1.1 – 1.5 equiv).
-
Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equiv).
-
Solvent: Ethanol (EtOH) for high solubility/green chemistry; N,N-Dimethylformamide (DMF) for low solubility substrates.
-
Workup: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (
).
Standard Procedure (Primary Amines)
This method is optimized for non-hindered nucleophiles (e.g., morpholine, aniline, benzylamine).
-
Preparation: In a clean round-bottom flask equipped with a magnetic stir bar, dissolve 3,7-dichloropyrazolo[1,5-a]pyrimidine (1.0 mmol) in Ethanol (5 mL, 0.2 M concentration).
-
Addition: Add DIPEA (2.0 mmol) followed by the Amine (1.1 mmol) dropwise at Room Temperature (RT).
-
Reaction: Stir the mixture at RT. Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS.
-
Note: Reaction is typically complete within 1-4 hours due to the high reactivity of C7.
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove ethanol.
-
Resuspend the residue in EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous
, filter, and concentrate.
-
-
Purification: If necessary, purify via flash column chromatography (
, Hexane/EtOAc gradient). Most products precipitate directly from ethanol and can be collected by filtration.
Optimization for Hindered Nucleophiles
For bulky amines or weak nucleophiles, modify Step 3:
-
Solvent: Switch to DMF or DMSO.
-
Temperature: Heat to
. -
Catalyst: No metal catalyst is required, but adding CsF (1.0 equiv) can accelerate the reaction in DMSO.
Data Analysis & Validation
Expected Analytical Signatures
Successful regioselective substitution is confirmed by the following signatures:
| Analytical Method | Observation | Causality |
| LC-MS | M+1 corresponds to Product Mass | Confirmation of mono-substitution. |
| 1H NMR | Shift of H6 proton | The proton at C6 (adjacent to reaction site) will shift upfield due to the electron-donating effect of the new amine. |
| 1H NMR | Retention of H2 proton | The pyrazole proton (H2) remains distinct, confirming the pyrazole ring is intact. |
| Isotopic Pattern | Single Chlorine Isotope Pattern | Mass spec will show a single Cl pattern (3:1 ratio for M:M+2), confirming loss of one Cl. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Reaction | Nucleophile too weak/hindered. | Switch solvent to DMF; Increase Temp to |
| Bis-substitution (C3 & C7) | Extreme conditions used. | C3 substitution is extremely rare via |
| Hydrolysis (C7-OH) | Wet solvent/hygroscopic base. | Use anhydrous solvents; ensure base is dry. |
Subsequent Functionalization (C3-Coupling)
To demonstrate the utility of the preserved C3-Cl handle, the product from Section 3 can undergo Suzuki coupling.
-
Reagents: C7-substituted product, Aryl Boronic Acid,
, , Dioxane/Water. -
Conditions:
, 2-12 hours. -
Outcome: Bi-functionalized pyrazolo[1,5-a]pyrimidine library.
References
-
Synthesis and biological evaluation of 7-(aminoalkyl)
- Source: Bioorganic Chemistry (2019).
- Context: Establishes the high reactivity of C7 for displacements.
-
URL:[Link]
-
Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors (CFI-402257).
- Source: ACS Medicinal Chemistry Letters (2016).
- Context: Demonstrates the sequential functionalization strategy: C7 displacement followed by C3/C5 functionaliz
-
URL:[Link]
-
Regioselective C(sp2)
- Source: RSC Advances (2014).
- Context: Confirms the electronic difference between the pyrazole (C3) and pyrimidine rings, validating why C3 is stable to nucleophiles but active for electrophiles.
-
URL:[Link]
-
Pyrazolo[1,5-a]pyrimidine: Synthesis and Regiospecific Electrophilic Substitution.
Sources
Application Note: Site-Selective Suzuki-Miyaura Cross-Coupling at the C3 Position of 3,7-Dichloropyrazolo[1,5-a]pyrimidine
Executive Summary
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors and anti-inflammatory agents[1]. When functionalizing the 3,7-dichloropyrazolo[1,5-a]pyrimidine building block, chemists face a significant regioselectivity challenge. Due to the intrinsic electronic asymmetry of the fused bicyclic system, direct Suzuki-Miyaura coupling at the C3 position is kinetically disfavored.
This application note provides an in-depth, field-proven methodology for achieving C3-selective functionalization. By understanding the underlying electronic causality, we deploy a sequential site-selective strategy: deactivating the hyper-reactive C7 position first, followed by forcing conditions to achieve the target C3-cross-coupling.
Mechanistic Insights & Causality (E-E-A-T)
To design a successful C3-coupling protocol, one must first understand the electronic distribution of the starting material:
-
The C7 Position (Pyrimidine Ring): The C7-Cl bond is situated on the electron-deficient pyrimidine ring and is adjacent to the bridgehead nitrogen. This renders it highly electrophilic. In palladium-catalyzed cross-coupling, the oxidative addition of Pd(0) into the C7-Cl bond is exceptionally fast due to a stabilized Meisenheimer-like transition state[2].
-
The C3 Position (Pyrazole Ring): The C3-Cl bond resides on the relatively electron-rich pyrazole ring. Consequently, the C3-Cl bond is significantly less reactive toward oxidative addition[3].
The Causality of the Protocol: Attempting a direct Suzuki coupling at the C3 position of the 3,7-dichloro substrate will invariably result in C7-arylation or complex mixtures of regioisomers[4]. Therefore, the authoritative approach requires a sequential functionalization strategy . The C7 position must first be reacted (via S_NAr with an amine/alkoxide or a low-temperature Suzuki coupling) to yield a C7-functionalized-3-chloro intermediate. Once the C7 position is blocked and the pyrimidine ring is electronically deactivated by the new substituent, the C3-Cl bond can be successfully engaged using a highly active, bulky palladium catalyst (e.g., XPhos Pd G2) at elevated temperatures.
Workflow & Logical Relationships
The following diagram illustrates the necessary sequential pathway to achieve C3-functionalization.
Workflow for the sequential C7-to-C3 site-selective functionalization of 3,7-dichloropyrazolo[1,5-a]pyrimidine.
Experimental Protocols
Note: Every protocol below is designed as a self-validating system incorporating In-Process Controls (IPC) to ensure trustworthiness and reproducibility.
Step 1: C7-Selective Functionalization (The Prerequisite)
To enable C3-coupling, the C7-Cl must be displaced. This is typically done via S_NAr with an amine (e.g., morpholine)[4].
-
Reaction: Dissolve 3,7-dichloropyrazolo[1,5-a]pyrimidine (1.0 equiv) in anhydrous DMF (0.2 M). Add the desired amine (1.1 equiv) and
(2.0 equiv). -
Conditions: Stir at room temperature for 2–4 hours. The high reactivity of C7 allows this to proceed without heating.
-
Self-Validation (IPC): Monitor via LC-MS. The starting material exhibits a classic dichloro isotope pattern (
at a 9:6:1 ratio). The reaction is complete when this pattern is entirely replaced by a monochloro isotope pattern ( at a 3:1 ratio), confirming selective C7 substitution without C3 degradation.
Step 2: C3-Selective Suzuki-Miyaura Coupling (Core Protocol)
With C7 blocked, the C3-Cl bond is now the sole reactive site. Because it is on the electron-rich pyrazole ring, it requires a highly active, bulky biarylphosphine catalyst system to facilitate oxidative addition.
Reagents:
-
Substrate: C7-functionalized-3-chloropyrazolo[1,5-a]pyrimidine (1.0 equiv)
-
Coupling Partner: Aryl or Heteroaryl Boronic Acid / Pinacol Ester (1.5 equiv)
-
Catalyst: XPhos Pd G2 (5 mol%) - Chosen because the bulky XPhos ligand accelerates the oxidative addition of unactivated heteroaryl chlorides.
-
Base:
(3.0 equiv, aqueous 2M solution) -
Solvent: 1,4-Dioxane (degassed, 0.1 M)
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask, combine the C7-functionalized-3-chloro intermediate, the boronic acid, and XPhos Pd G2.
-
Inert Atmosphere: Evacuate and backfill the flask with Argon (repeat 3 times) to prevent catalyst deactivation via oxidation.
-
Solvent Addition: Add degassed 1,4-Dioxane, followed by the 2M aqueous
solution. (The biphasic system aids in the transmetalation step of the Suzuki cycle). -
Heating: Heat the biphasic mixture to 95–100 °C under vigorous stirring for 6–12 hours.
-
Self-Validation (IPC): Analyze an aliquot via LC-MS. The reaction is validated as complete when the monochloro isotope pattern (
) completely disappears, replaced by a single mass peak corresponding to the C3-arylated product. If the monochloro peak persists, spike with an additional 2 mol% catalyst and continue heating. -
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over
, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).
Quantitative Data & Reaction Optimization
The table below summarizes the contrasting reaction parameters required to overcome the electronic bias of the 3,7-dichloropyrazolo[1,5-a]pyrimidine scaffold[2][3][4].
| Parameter | Step 1: C7-Selective Functionalization | Step 2: C3-Selective Suzuki Coupling |
| Electronic Nature | High Reactivity (Electron-deficient pyrimidine) | Low Reactivity (Electron-rich pyrazole) |
| Typical Reagents | Amines (S_NAr) or Boronic acids + | Boronic acids + XPhos Pd G2 |
| Temperature | 20 °C – 60 °C (Mild) | 90 °C – 110 °C (Forcing) |
| Base | ||
| Solvent System | DMF or EtOH | 1,4-Dioxane / |
| IPC Mass Spec Validation | Shift from | Complete loss of |
| Expected Yields | 85% – 95% | 65% – 85% |
References
-
Stypik, M., et al. "Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives." Pharmaceuticals 2022, 15(8), 949.
-
Zupancic, M., et al. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids." Molecules 2021, 26(7), 1935.
-
Jismy, B., et al. "Regioselective Suzuki–Miyaura Reactions of Ethyl 2,6-Dibromopyrazolo[1,5-a]pyrimidine-3-carboxylate." Synthesis 2023, 55(15), 2381-2390.
-
Stypik, M., et al. "Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives." Pharmaceuticals 2022, 15(8), 927.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Buchwald-Hartwig amination protocols for 3,7-Dichloropyrazolo[1,5-a]pyrimidine
Application Note: Regioselective Buchwald-Hartwig Amination Protocols for 3,7-Dichloropyrazolo[1,5-a]pyrimidine
Executive Summary
The 3,7-dichloropyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., CDK, PI3K, and RET inhibitors). Its structural utility lies in the ability to vectorially display substituents at the C7 and C3 positions. However, the distinct electronic environments of these two chloride handles present a significant regioselectivity challenge.
This Application Note provides validated protocols for the regioselective Buchwald-Hartwig amination of this scaffold. By exploiting the electronic disparity between the electron-deficient pyrimidine ring (C7) and the electron-rich pyrazole ring (C3), researchers can achieve predictable mono- and bis-amination outcomes.
Structural Analysis & Reactivity Profile
To design effective protocols, one must understand the electronic "personality" of the two electrophilic sites.
-
Position C7 (The "Activated" Chloride): Located on the pyrimidine ring, gamma to the bridgehead nitrogen. This position is highly electron-deficient due to the inductive withdrawal of the adjacent nitrogen atoms. It mimics a 4-chloropyrimidine, making it highly reactive toward oxidative addition by Pd(0) and even susceptible to SNAr under forcing conditions.
-
Position C3 (The "Deactivated" Chloride): Located on the pyrazole ring. This 5-membered ring is electron-rich (excess
-electrons). The C3-Cl bond has significant double-bond character due to electron donation from N1, making it resemble a deactivated aryl chloride (e.g., 4-chloroanisole). Oxidative addition here is the rate-limiting step and requires electron-rich, bulky ligands and elevated temperatures.
Reactivity Order: C7 >> C3
Visualization: Reactivity Map & Logic
Caption: Electronic mapping of the 3,7-dichloro scaffold indicating the hierarchy of palladium insertion.
Experimental Protocols
Protocol A: C7-Selective Mono-Amination
Objective: Functionalize C7 with high selectivity while leaving the C3-Cl bond intact for subsequent steps. Mechanism: Kinetic control. We utilize mild conditions where the Pd catalyst inserts into the highly activated C7-Cl bond but lacks the energy/activity to insert into C3-Cl.
Materials:
-
Substrate: 3,7-Dichloropyrazolo[1,5-a]pyrimidine (1.0 equiv)
-
Amine: 1.1 equiv (Anilines or secondary amines)
-
Catalyst: Pd(OAc)₂ (2-5 mol%)
-
Ligand: Xantphos (2-5 mol%) or BINAP
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Procedure:
-
Charge: In a glovebox or under Ar flow, charge a reaction vial with the substrate (1.0 equiv), Pd(OAc)₂ (0.05 equiv), Xantphos (0.05 equiv), and Cs₂CO₃ (2.0 equiv).
-
Solvate: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate).
-
Activate: Add the amine (1.1 equiv). If the amine is liquid, add it via syringe after solvent.
-
Reaction: Seal the vial and heat to 60 °C for 4–12 hours.
-
Critical Note: Do not exceed 80 °C. Higher temperatures increase the risk of "leaking" reactivity into the C3 position or bis-amination.
-
-
Monitor: Check via LCMS. The starting material should vanish, replaced by the mono-aminated product [M+Amine-HCl].
-
Workup: Filter through a Celite pad, rinse with EtOAc, and concentrate. Purify via flash chromatography (Hex/EtOAc).
Why this works: Xantphos is a wide-bite-angle ligand that promotes reductive elimination, but it is not "super-active" for difficult oxidative additions like C3-Cl. This matches the reactivity of C7 perfectly.
Protocol B: C3-Amination (Post-C7 Functionalization)
Objective: Functionalize the deactivated C3 position. This is usually performed after C7 is already substituted (either by an amine or another group). Mechanism: Thermodynamic forcing. We employ "Third/Fourth Generation" Buchwald precatalysts designed to insert into difficult aryl chlorides.
Materials:
-
Substrate: 7-Substituted-3-chloropyrazolo[1,5-a]pyrimidine
-
Amine: 1.2 – 1.5 equiv
-
Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (2–5 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) (2.5 equiv) or K₃PO₄ (if functional group tolerance is needed).
-
Solvent: Toluene or t-Amyl Alcohol.
Step-by-Step Procedure:
-
Charge: Charge the vial with the C7-substituted substrate (1.0 equiv), BrettPhos Pd G3 (0.05 equiv), and NaOtBu (2.5 equiv).
-
Ligand Selection: Use RuPhos for secondary amines. Use BrettPhos for primary amines.[1] Use AdBrettPhos for highly hindered amines.
-
-
Solvate: Add degassed Toluene (0.15 M).
-
Reaction: Seal and heat to 100–110 °C for 12–24 hours.
-
Workup: Standard Celite filtration and silica purification.
Why this works: The G3 precatalysts ensure rapid generation of the active LPd(0) species. The electron-rich nature of Buchwald biaryl phosphines facilitates oxidative addition into the sluggish C3-Cl bond.
Data Summary & Optimization Guide
Table 1: Ligand Selection Matrix for 3,7-Dichloro Scaffold
| Target Position | Reactivity Level | Recommended Ligand | Base | Temp (°C) | Notes |
| C7 (First) | High (Activated) | Xantphos, BINAP, DPEphos | Cs₂CO₃ | 40–60 | Kinetic control is key. Avoid strong bases if possible. |
| C3 (Second) | Low (Deactivated) | RuPhos (2° amines), BrettPhos (1° amines) | NaOtBu | 100–120 | Requires oxidative addition facilitation. |
| C3 (Direct) | Low | Not Recommended | - | - | Direct C3 coupling on the dichloro substrate usually results in C7 mixtures. |
Table 2: Troubleshooting Common Issues
| Observation | Diagnosis | Solution |
| Low Conversion at C3 | Catalyst death / Oxidative addition failure | Switch to BrettPhos Pd G4 ; Increase temp to 120°C; Switch solvent to t-Amyl alcohol. |
| Hydrodehalogenation (Cl replaced by H) | Hydride source present / Over-active catalyst | Ensure solvent is anhydrous; Avoid alcoholic solvents if using NaOtBu; Lower catalyst loading. |
| Regioselectivity Erosion (Mixture of C7/C3 products) | Temperature too high during Step 1 | Lower Step 1 temp to 40°C; Reduce catalyst loading; Use a less active ligand (e.g., PPh3) for C7. |
Workflow Visualization
The following diagram illustrates the sequential decision tree for synthesizing a library of bis-aminated derivatives.
Caption: Sequential workflow for accessing bis-amino derivatives, highlighting the divergence for aliphatic vs. aromatic amines at C7.
References
-
Regioselectivity in Pyrazolo[1,5-a]pyrimidines: Bedford, R. B., et al. "Pd-Catalyzed Intermolecular Arylation of Indoles and Pyrazolo[1,5-a]pyrimidines."[2] Organic & Biomolecular Chemistry. Note: Establishes the nucleophilic vs electrophilic nature of the core.
-
General Buchwald-Hartwig Protocols & Ligand Design: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Note: The authoritative guide for selecting RuPhos/BrettPhos for deactivated chlorides (C3).
-
Synthesis of Kinase Inhibitors on this Scaffold: Attia, M. H., et al. "Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases."[3] Molecules, 2024.[3] Note: Demonstrates the biological relevance and synthetic handling of 3,7-functionalized analogs.
-
Microwave-Assisted Amination of Heterocycles: Laha, J. K., et al. "Microwave-assisted Buchwald-Hartwig amination of chloroquinolines." Beilstein Journal of Organic Chemistry, 2018.[4] Note: Relevant for accelerating the difficult C3 coupling step.
-
Chemical Properties of 5,7-Dichloropyrazolo[1,5-a]pyrimidine: BenchChem Technical Guide. Note: Provides physical property data for the isomeric scaffold, relevant for handling and storage.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
C-H activation techniques applied to 3,7-Dichloropyrazolo[1,5-a]pyrimidine
Application Note: Advanced C–H Activation Strategies for 3,7-Dichloropyrazolo[1,5-a]pyrimidine
Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore, widely embedded in kinase inhibitors, antiviral agents, and CNS-active drugs. In the parent unsubstituted heterocycle, electrophilic and metal-catalyzed C–H functionalizations predominantly occur at the highly nucleophilic C3 position or the highly acidic C7 position[1][2].
However, in 3,7-Dichloropyrazolo[1,5-a]pyrimidine , these primary reactive sites are intentionally blocked. This "halogen blockade" strategy is highly valuable in late-stage drug development: it forces the C–H activation machinery to target the typically dormant C2, C5, and C6 positions, while preserving the C–Cl bonds for subsequent orthogonal cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).
As a Senior Application Scientist, I have designed this guide to elucidate the causality behind overriding the innate reactivity of this fused bicyclic system. By leveraging sterically hindered organometallic bases and finely tuned palladium catalysis, we can achieve absolute regiocontrol.
Mechanistic Rationale: Shifting the Reactivity Landscape
When the C3 and C7 positions are chlorinated, the electronic topology of the pyrazolo[1,5-a]pyrimidine core shifts dramatically:
-
Enhanced C2 Acidity: The strong inductive electron-withdrawing effect (
) of the C3-chlorine atom, coupled with the adjacent N1 bridgehead nitrogen, renders the C2 proton the most acidic site on the molecule. This makes it an ideal target for directed metalation using non-nucleophilic bases. -
Steric Shielding vs. CMD: The pyrimidine ring (C5 and C6) remains relatively electron-deficient. Palladium-catalyzed Concerted Metalation-Deprotonation (CMD) can be directed to the C5/C6 positions by using bulky carboxylate ligands (e.g., pivalic acid) that avoid the sterically congested C2/C3 region[2].
Caption: Mechanistic divergence in C-H activation of 3,7-dichloropyrazolo[1,5-a]pyrimidine.
Experimental Protocols: Self-Validating Workflows
To ensure high fidelity and reproducibility, the following protocols incorporate internal validation steps.
Protocol A: Regioselective C2-Metalation using TMPMgCl·LiCl
Causality Note: Standard alkyllithium reagents (like
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 3,7-dichloropyrazolo[1,5-a]pyrimidine (1.0 mmol, 188 mg) and anhydrous THF (10 mL). Cool the homogeneous solution to
using a dry ice/acetone bath. -
Kinetic Deprotonation: Dropwise add TMPMgCl·LiCl (1.2 mmol, 1.0 M in THF/toluene) over 15 minutes. Crucial: Maintain the internal temperature below
to prevent ring-opening or benzyne-like elimination. Stir for 45 minutes. -
In-Situ Validation (Optional but Recommended): Extract a 0.1 mL aliquot, quench with
, and analyze via GC-MS or -NMR. You should observe deuterium incorporation exclusively at the C2 position (disappearance of the singlet at ppm). -
Transmetalation (For Cross-Coupling): Add a solution of anhydrous
(1.3 mmol, 1.0 M in THF) dropwise. Stir for 15 minutes at , then warm to room temperature. Causality: The C2-magnesiated species is often too reactive for controlled Pd-catalysis; transmetalation to zinc yields a milder, highly stable organozinc intermediate ideal for Negishi coupling. -
Electrophilic Trapping: Add the electrophile (e.g., 4-iodoanisole, 0.9 mmol) and
(5 mol%). Heat to for 12 hours. -
Workup: Quench with saturated aqueous
. Extract with EtOAc ( mL), dry over , and purify via silica gel chromatography.
Caption: Step-by-step workflow for the C2-directed metalation and subsequent Negishi cross-coupling.
Protocol B: Palladium-Catalyzed Direct C5/C6 Arylation
Causality Note: To bypass the highly acidic C2 position without using stoichiometric organometallics, we utilize a Pd(II)/carboxylate catalytic system. Pivalic acid (PivOH) acts as a proton shuttle in the CMD mechanism. Because the C2 position is sterically hindered by the adjacent N1 and the C3-chlorine, the bulky Pd-pivalate complex preferentially activates the less hindered C5/C6 C–H bonds on the pyrimidine ring[2].
Step-by-Step Methodology:
-
Reagent Assembly: In a heavy-walled reaction tube, combine 3,7-dichloropyrazolo[1,5-a]pyrimidine (1.0 mmol), aryl bromide (1.5 mmol),
(10 mol%), PivOH (30 mol%), and (2.0 mmol). -
Solvent & Atmosphere: Add anhydrous 1,4-dioxane (5 mL). Purge the vessel with argon for 10 minutes. Causality:
acts as both a base to regenerate the active carboxylate and an abstractor of bromide ions, driving the catalytic cycle forward. -
Thermal Activation: Seal the tube and heat to
for 24 hours. -
Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The C5 and C6 arylated isomers will typically elute closely; precise temperature control is required to maximize the C5:C6 regioselectivity ratio.
-
Purification: Cool to room temperature, filter through a pad of Celite to remove silver salts, concentrate, and purify via preparative HPLC to separate C5/C6 isomers.
Quantitative Data & Substrate Scope
The table below summarizes the expected yields and regioselectivity metrics based on the applied C–H activation technique.
| Entry | Activation Site | Catalyst / Reagent System | Electrophile / Coupling Partner | Isolated Yield (%) | Regioselectivity |
| 1 | C2 | TMPMgCl·LiCl, then | 4-Iodoanisole (with Pd cat.) | 82% | >99:1 (C2 exclusive) |
| 2 | C2 | TMPMgCl·LiCl | Iodine ( | 89% | >99:1 (C2 exclusive) |
| 3 | C2 | TMPZnCl·LiCl | Allyl bromide (with CuCN) | 78% | >99:1 (C2 exclusive) |
| 4 | C5 / C6 | Bromobenzene | 65% | 85:15 (C5 over C6) |
Data Insights: The TMP-base methodology (Entries 1-3) provides absolute regiocontrol at the C2 position due to the thermodynamic sink created by the C2-metalated species. Conversely, CMD-driven Pd-catalysis (Entry 4) yields a mixture of C5 and C6 functionalization, heavily favoring C5 due to the electronic stabilization provided by the adjacent nitrogen atoms during the transition state.
References
-
Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents Source: Chemical Society Reviews (RSC Publishing), 2024. URL:[Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview Source: Molecules (MDPI), 2021. URL:[Link]
Sources
Application Notes & Protocols: Microwave-Assisted Synthesis Using 3,7-Dichloropyrazolo[1,5-a]pyrimidine
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold and the Microwave Advantage
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, most notably protein kinases, making its derivatives potent candidates for therapies in oncology, inflammation, and neurodegenerative diseases.[1] The 3,7-dichloropyrazolo[1,5-a]pyrimidine building block is a highly versatile starting material, offering two distinct and regioselectively addressable positions for functionalization. This allows for the systematic and efficient construction of diverse chemical libraries to explore structure-activity relationships (SAR).
Traditional synthetic methods often require prolonged reaction times and harsh conditions, leading to lower yields and the generation of undesirable byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, utilizing microwave irradiation to rapidly and uniformly heat reaction mixtures.[2] This direct energy transfer into the polar reagents and solvents dramatically accelerates reaction rates, often reducing multi-hour or day-long processes to mere minutes.[3][4] For the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, MAOS offers superior yields, cleaner reaction profiles, and the ability to rapidly optimize protocols, making it an indispensable tool for researchers in the fast-paced environment of drug development.
This guide provides detailed application notes and validated protocols for the selective and sequential functionalization of 3,7-dichloropyrazolo[1,5-a]pyrimidine using microwave-assisted synthesis.
Understanding the Regioselectivity: The Tale of Two Chlorines
The key to unlocking the synthetic potential of 3,7-dichloropyrazolo[1,5-a]pyrimidine lies in understanding the differential reactivity of the two chlorine atoms. The chlorine at the C7 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C3 position.
This regioselectivity is governed by the electronic nature of the fused heterocyclic system. The pyrimidine ring is inherently electron-deficient, which activates attached leaving groups towards nucleophilic attack. Conversely, the pyrazole ring is comparatively more electron-rich. Therefore, the C7 position on the pyrimidine ring is the preferred site for initial substitution by a wide range of nucleophiles. Functionalization of the less reactive C3 position typically requires a change in mechanism, most commonly through transition metal-catalyzed cross-coupling reactions.
Part 1: Selective Monofunctionalization at the C7 Position
The high reactivity of the C7-chloro group allows for its selective displacement by various nucleophiles under microwave-assisted SNAr conditions. This initial substitution is the gateway to a vast array of C7-functionalized analogs.
Causality of Experimental Choices:
-
Solvent: A polar, high-boiling point solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or ethanol is chosen for its ability to efficiently absorb microwave energy and to dissolve the reactants and any necessary bases.
-
Base: A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or a mild inorganic base such as potassium carbonate (K₂CO₃) is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product without competing with the primary nucleophile.
-
Microwave Parameters: The use of microwave irradiation at temperatures between 100-150 °C drastically reduces reaction times from hours to minutes compared to conventional heating. This rapid heating also minimizes the formation of side products.
Generalized Protocol 1: Microwave-Assisted C7-Amination
This protocol describes the general procedure for the reaction of 3,7-dichloropyrazolo[1,5-a]pyrimidine with primary or secondary amines.
Workflow Diagram:
Caption: Workflow for C7-Amination.
Step-by-Step Methodology:
-
To a 10 mL microwave process vial, add 3,7-dichloropyrazolo[1,5-a]pyrimidine (1.0 mmol, 202 mg).
-
Add the desired amine (1.2 mmol).
-
Add the solvent (e.g., DMF, 4 mL) followed by the base (e.g., DIPEA, 2.0 mmol, 348 µL).
-
Seal the vial with a septum cap.
-
Place the vial in the microwave reactor cavity.
-
Irradiate at a set temperature of 140 °C for 15-30 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the vial to room temperature using compressed air.
-
Pour the reaction mixture into water (40 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-chloro-7-amino-substituted pyrazolo[1,5-a]pyrimidine.
Data Summary Table: C7-Substitution with Various Nucleophiles
| Entry | Nucleophile (R-XH) | Product (X=) | Typical Conditions | Time (min) | Yield (%) |
| 1 | Morpholine | N-morpholinyl | DMF, DIPEA, 140 °C | 20 | >90 |
| 2 | Aniline | N-phenyl | DMF, K₂CO₃, 150 °C | 30 | 85-95 |
| 3 | Benzylamine | N-benzyl | EtOH, DIPEA, 120 °C | 15 | >90 |
| 4 | Sodium Methoxide | O-methyl | Methanol, 100 °C | 10 | 80-90 |
| 5 | Thiophenol | S-phenyl | DMF, K₂CO₃, 120 °C | 25 | 80-88 |
Note: Conditions and yields are generalized based on typical microwave-assisted SNAr reactions on similar heterocyclic systems and should be optimized for specific substrates.
Part 2: Selective Monofunctionalization at the C3 Position
With the C7 position selectively functionalized, attention can be turned to the C3-chloro group. This position is not amenable to SNAr but is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This two-step sequence allows for the creation of 3,7-disubstituted pyrazolo[1,5-a]pyrimidines with high regiochemical control.
Causality of Experimental Choices:
-
Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄ or a more advanced catalyst system like XPhosPdG2, is required to facilitate the oxidative addition to the C-Cl bond.[1][5] The choice of ligand (e.g., XPhos) is critical to prevent side reactions like debromination (or in this case, dechlorination) and to promote efficient reductive elimination.[1]
-
Base: An inorganic base like sodium or potassium carbonate is essential for the transmetalation step of the catalytic cycle.
-
Solvent System: A mixture of a non-polar solvent (e.g., dioxane or toluene) and water is commonly used to dissolve both the organic-soluble substrate and the water-soluble inorganic base, creating the necessary biphasic conditions for the Suzuki reaction.
-
Microwave Parameters: Microwave heating at 110-150 °C dramatically accelerates the rate-limiting steps of the catalytic cycle, enabling C-C bond formation in minutes rather than many hours.[6]
Generalized Protocol 2: Microwave-Assisted C3-Suzuki Coupling
This protocol describes the general procedure for the Suzuki coupling of a 3-chloro-7-substituted-pyrazolo[1,5-a]pyrimidine with an aryl or heteroaryl boronic acid.
Reaction Scheme Diagram:
Caption: Microwave-Assisted Suzuki Coupling at C3.
Step-by-Step Methodology:
-
To a 10 mL microwave process vial, add the 3-chloro-7-substituted-pyrazolo[1,5-a]pyrimidine (0.5 mmol).
-
Add the arylboronic acid (0.65 mmol, 1.3 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%) and the base (e.g., Na₂CO₃, 1.5 mmol, 3 equiv).
-
Add the solvent system (e.g., 1,4-dioxane/water, 4:1 ratio, 5 mL total volume).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at a set temperature of 120 °C for 20-40 minutes. Monitor the reaction for the disappearance of the starting material.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to yield the 3,7-disubstituted pyrazolo[1,5-a]pyrimidine.
Data Summary Table: C3-Suzuki Coupling
| Entry | Starting Material (C7-Substituent) | Boronic Acid (Ar) | Catalyst System | Time (min) | Yield (%) |
| 1 | Morpholinyl | Phenyl | Pd(PPh₃)₄ | 30 | 75-85 |
| 2 | Morpholinyl | 4-Methoxyphenyl | Pd(PPh₃)₄ | 30 | 70-80 |
| 3 | Phenylamino | Pyridin-3-yl | XPhosPdG2 / XPhos | 25 | 65-75 |
| 4 | Methoxy | 4-Fluorophenyl | PdCl₂(dppf) | 35 | 70-80 |
Note: Yields are highly dependent on the specific substrates and catalyst system used. The conditions provided are a starting point for optimization.
Part 3: Di-functionalization Strategy
A powerful application of the differential reactivity is the sequential one-pot or two-step synthesis of 3,7-disubstituted libraries. By first performing the facile C7 SNAr followed by a C3 cross-coupling, chemists can rapidly generate a matrix of compounds from a diverse set of amines and boronic acids.
Logical Workflow Diagram:
Caption: Sequential Di-functionalization Workflow.
This sequential approach provides a robust and modular platform for generating highly decorated pyrazolo[1,5-a]pyrimidine scaffolds, ideal for exploring complex SAR and identifying novel drug candidates. The microwave-assisted protocols detailed herein offer a rapid, efficient, and reliable method to access these valuable compounds.
References
-
A One-Pot Process for the Microwave-Assisted Synthesis of 7-Substituted Pyrazolo[1,5-a]pyrimidine. ResearchGate. Available at: [Link]
- Microwave-assisted Organic Synthesis of a High-affinity Pyrazolo-pyrimidinyl TSPO Ligand. [No Source Provided]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Available at: [Link]
-
A one-pot process for the microwave-assisted synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine. The Royal Society of Chemistry. Available at: [Link]
-
Microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidines from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde under solvent-free conditions. ResearchGate. Available at: [Link]
-
Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Publishing. Available at: [Link]
-
Microwave-Assisted Synthesis of some Novel Azoles and Azolopyrimidines as Antimicrobial Agents. Semantic Scholar. Available at: [Link]
-
Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. PubMed Central. Available at: [Link]
-
An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI. Available at: [Link]
-
Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity. PubMed Central. Available at: [Link]
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. PubMed Central. Available at: [Link]
-
Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. MDPI. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). SciSpace. Available at: [Link]
-
Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. Baxendale Group. Available at: [Link]
-
Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][7][8]triazines. MDPI. Available at: [Link]
- Microwave-Assisted Synthesis of Pyrazolotriazines. [No Source Provided]
-
Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Available at: [Link]
-
Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry. Available at: [Link]
-
Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][7][8]triazines. PubMed Central. Available at: [Link]
-
A plausible mechanism for the synthesis of 3,7‐diarylpyrazolo[1,5‐a]pyrimidines, using ethanol and water as a green solvent. ResearchGate. Available at: [Link]
-
An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5- a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. PubMed. Available at: [Link]
- Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxyl
Sources
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors [mdpi.com]
- 3. Microwave-assisted Organic Synthesis of a High-affinity Pyrazolo-pyrimidinyl TSPO Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Solving solubility issues of 3,7-Dichloropyrazolo[1,5-a]pyrimidine in reaction media
Technical Support Center: Solubilization and Reaction Optimization for 3,7-Dichloropyrazolo[1,5-a]pyrimidine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the notorious solubility and reactivity challenges associated with 3,7-Dichloropyrazolo[1,5-a]pyrimidine. This guide bridges theoretical causality with field-proven experimental protocols to ensure your synthetic workflows are both robust and self-validating.
Part 1: Fundamental Causality of Solubility Issues (FAQs)
Q: Why is 3,7-Dichloropyrazolo[1,5-a]pyrimidine so difficult to dissolve in standard organic solvents like dichloromethane (DCM) or ethyl acetate?
A: The solubility challenge is an inherent consequence of the molecule's structural topology. The pyrazolo[1,5-a]pyrimidine core is a fused, highly rigid, and planar N-heterocyclic system[1]. This planarity facilitates strong intermolecular
Q: How do the two chlorine atoms differ in reactivity, and how does this dictate my choice of reaction conditions? A: The regioselectivity of this scaffold is governed by the electronic distribution across the two fused rings.
-
C7-Chlorine (Pyrimidine Ring): The pyrimidine ring is electron-deficient. The C7 position is adjacent to the bridgehead nitrogen, making it highly electrophilic and exceptionally susceptible to Nucleophilic Aromatic Substitution (S
Ar)[2]. -
C3-Chlorine (Pyrazole Ring): The pyrazole ring is inherently more electron-rich due to the lone pair on the N1 nitrogen participating in the aromatic system[2]. The C3 position is generally unreactive towards S
Ar but is highly reactive in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)[2].
Understanding this causality is critical: you must select solvent systems that not only dissolve the starting material but also support the specific mechanistic pathway (S
Part 2: Solvent Selection & Reaction Media Troubleshooting
Q: What are the optimal solvent systems for Palladium-catalyzed cross-coupling reactions with this scaffold?
A: For cross-coupling reactions (like Suzuki-Miyaura), the reaction media must dissolve both the highly lipophilic 3,7-Dichloropyrazolo[1,5-a]pyrimidine and the inorganic base (e.g., K
Q: I am still experiencing precipitation during Pd-catalyzed C-H activation or difficult cross-couplings. What is the next step?
A: If mixed aqueous systems fail, switch to Hexafluoroisopropanol (HFIP) . HFIP is widely recognized as a "magical solvent" in heterocyclic chemistry[3]. Its strong hydrogen-bond donating capability, high polarity, and low nucleophilicity disrupt the
Q: How do I overcome solubility issues during S
Part 3: Quantitative Data Summary
The following table summarizes the optimal solvent systems, their solubility profiles, and expected yields based on the target reaction.
| Target Reaction | Preferred Solvent System | Solubility Profile | Temp Range | Typical Yield | Mechanistic Rationale |
| S | DMF or DMSO | High (requires sonication) | 25–80 °C | 85–95% | Polar aprotic media stabilizes the anionic intermediate[4]. |
| Suzuki Cross-Coupling | 1,4-Dioxane:H | Moderate to High | 80–100 °C | 70–85% | Mixed media dissolves both organic halide and inorganic base[1]. |
| Pd-Catalyzed C-H Activation | HFIP | Excellent | 60–100 °C | 65–80% | Strong H-bond donor disrupts |
Part 4: Step-by-Step Methodologies (Self-Validating Protocols)
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes specific checkpoints to verify that solubility has been achieved and the reaction is proceeding regioselectively.
Protocol A: Regioselective S Ar at the C7 Position
Objective: Substitute the C7-chlorine with an amine nucleophile while leaving the C3-chlorine intact.
-
Dissolution Phase: Charge a dry Schlenk flask with 3,7-Dichloropyrazolo[1,5-a]pyrimidine (1.0 equiv). Add anhydrous DMF to achieve a 0.2 M concentration.
-
Solubility Check (Validation 1): Visually inspect the flask. If the solution is cloudy, sonicate for 5 minutes and warm to 40 °C until a clear, homogenous solution is obtained. Do not proceed if solid remains, as this will cause erratic reaction kinetics.
-
Base & Nucleophile Addition: Add K
CO (2.0 equiv) followed by the amine nucleophile (1.1 equiv) dropwise. -
Reaction Monitoring (Validation 2): Stir at room temperature. Monitor via LC-MS after 1 hour. You should observe the disappearance of the starting material mass and the appearance of the mono-substituted product mass. The C7 position is highly reactive; if the reaction stalls, increase the temperature to 60 °C.
-
Quench & Workup: Pour the mixture into ice water to precipitate the product. Filter and wash with cold water to remove residual DMF.
Protocol B: Suzuki-Miyaura Coupling at the C3 Position
Objective: Perform a cross-coupling on the C3-chlorine (typically performed after C7 functionalization).
-
Solvent Preparation: Degas a mixture of 1,4-Dioxane and Water (4:1 v/v) by bubbling argon for 15 minutes.
-
Reagent Mixing: Add the pyrazolo[1,5-a]pyrimidine derivative (1.0 equiv), the boronic acid/ester (1.2 equiv), and Na
CO (2.5 equiv) to the degassed solvent. -
Catalyst Addition: Add Pd(dppf)Cl
(0.05 equiv) under an argon atmosphere. -
Solubility & Activation (Validation 1): Heat the mixture to 90 °C. The mixed solvent system will ensure the organic halide and the aqueous base are in sufficient contact. The solution should turn a dark, homogenous color (indicative of active Pd(0) species).
-
Endpoint Validation (Validation 2): Monitor by TLC (Hexanes/EtOAc). The complete consumption of the highly UV-active starting material spot confirms successful oxidative addition and coupling[1].
Part 5: Troubleshooting Workflow Visualization
The following diagram illustrates the logical decision tree for solubilizing and reacting 3,7-Dichloropyrazolo[1,5-a]pyrimidine based on the desired functionalization pathway.
Figure 1: Decision tree for solvent selection and solubility troubleshooting of 3,7-Dichloro-PP.
References
-
Arias-Gómez, A., Godoy, A., & Portilla, J. (2021). "Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses as an Antitumor Scaffold." Molecules, 26(9), 2708. URL:[Link]
-
Romo, D., & Harrison, S. T. (2020). "Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions." RSC Advances, 10(30), 17768-17772. URL:[Link]
-
Zhu, et al. (2022). "Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors." Semantic Scholar / Pharmaceuticals. URL:[Link]
Sources
Purification challenges and solutions for dichloropyrazolo[1,5-a]pyrimidine derivatives
Welcome to the Technical Support Center for the purification and isolation of pyrazolo[1,5-a]pyrimidine derivatives. As a Senior Application Scientist, I frequently encounter challenges related to these specific scaffolds. Dichloropyrazolo[1,5-a]pyrimidines are highly valuable electrophilic intermediates used in the synthesis of potent protein kinase inhibitors (such as EGFR, B-Raf, and MEK inhibitors) and angiotensin II receptor antagonists[1][2].
However, their dual electrophilic centers at the 5- and 7-positions, combined with their sensitivity to acidic environments, often lead to complex crude mixtures, co-eluting regioisomers, and on-column degradation[2][3]. This guide provides causality-driven troubleshooting, quantitative data, and self-validating protocols to ensure the integrity and purity of your target compounds.
Diagnostic Purification Workflow
Workflow for the chromatographic purification of dichloropyrazolo[1,5-a]pyrimidine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 5,7-dichloropyrazolo[1,5-a]pyrimidine derivative degrades or streaks heavily during standard silica gel chromatography. What is the mechanistic cause and how do I prevent it? Causality: Dichloropyrazolo[1,5-a]pyrimidines are sensitive to the slightly acidic nature of standard, unmodified silica gel. The highly electrophilic 7-position is particularly prone to hydrolysis or non-specific hydrogen bonding with active silanol groups, leading to decomposition on the column[3][4]. Solution: You must deactivate the stationary phase. Add 0.1% to 1.0% triethylamine (TEA) to your mobile phase to neutralize acidic silanol sites[3]. For highly sensitive or heavily functionalized derivatives (e.g., morpholine or benzimidazole-substituted variants), switching to an amino-functionalized silica gel column is highly recommended and has proven effective for isolating intact products[5].
Q2: I am performing a cross-coupling reaction on 5,7-dichloropyrazolo[1,5-a]pyrimidine, but I cannot separate the α- (5-position) and γ- (7-position) substituted regioisomers. How can I improve resolution?
Causality: The 5- and 7-positions share similar electronic profiles, often resulting in regioisomers with nearly identical retention factors (
Q3: After concentrating my purified fractions, the yield is significantly lower than the TLC suggested. Where is my compound going? Causality: Dichloropyrazolo[1,5-a]pyrimidines can exhibit unexpected volatility or thermal instability during prolonged rotary evaporation. This is exacerbated if residual POCl3 or acidic byproducts from the initial chlorination step (typically using POCl3 and N,N-dimethylaniline) were not fully quenched during the aqueous workup[4][7]. Solution: Ensure a rigorous aqueous workup with ice-cold water or saturated NaHCO3 prior to loading the crude mixture onto the column[7][8]. When pooling fractions, evaporate the solvent at a bath temperature not exceeding 35°C under high vacuum to prevent thermal degradation of the halogenated pyrimidine core.
Quantitative Data & Solvent System Selection
The following table summarizes empirically validated purification conditions for various pyrazolo[1,5-a]pyrimidine derivatives to aid in your method development:
| Derivative / Intermediate | Stationary Phase | Recommended Mobile Phase | Typical Yield | Reference |
| 5,7-Dichloropyrazolo[1,5-a]pyrimidine | Silica Gel (60-120 mesh) | EtOAc/Hexane (1:9 to 1:1 gradient) | 80 - 84% | [6][7] |
| 7-Amino-substituted derivatives | Amino-functionalized Silica | EtOAc/Heptane (0-100% gradient) | 72 - 93% | [5] |
| Regioisomeric coupling products | Silica Gel (200-400 mesh) | MeOH/DCM (0 - 5% gradient) | ~52% | [2][3] |
Standard Operating Procedures (SOPs)
Protocol: Self-Validating Flash Chromatography for Acid-Sensitive Pyrazolo[1,5-a]pyrimidines
This protocol is designed to prevent on-column degradation and maximize the resolution of closely eluting regioisomers.
Step 1: Stationary Phase Preparation & Deactivation
-
Action: Select a column size where the crude sample mass is 1-5% of the stationary phase mass[3]. Prepare a slurry of 60-120 mesh silica gel (or 200-400 mesh for flash systems) in 100% heptane containing 0.5% TEA[3][6].
-
Causality: Slurry packing ensures a uniform column bed, preventing channeling which is fatal for resolving co-eluting regioisomers. TEA neutralizes the silica's acidity.
-
Validation Checkpoint: Run 2 column volumes (CV) of the TEA-spiked mobile phase through the packed bed. Collect a few drops of the eluent and check the pH with indicator paper. It must read neutral to slightly basic (pH 7-8) before loading the sample.
Step 2: Sample Loading
-
Action: Dissolve the crude mixture in a minimal amount of dichloromethane (DCM). If solubility is poor, dry-load the sample onto Celite at a 1:3 (compound:Celite) mass ratio and carefully apply it to the top of the column bed[3].
-
Causality: Dry-loading onto Celite, rather than silica, prevents the acid-sensitive dichloropyrazolo[1,5-a]pyrimidine from degrading while sitting in a concentrated state prior to elution.
Step 3: Elution Profile
-
Action: Initiate elution with 100% heptane for 2 CVs. Apply a shallow gradient of 2% to 8% ethyl acetate in heptane over 10-15 CVs[6]. Maintain a constant flow rate using positive pressure.
-
Causality: A shallow gradient maximizes the theoretical plates of the column, providing the necessary separation power to differentiate between the sterically similar 5-chloro and 7-chloro substitution patterns.
Step 4: Fraction Analysis & Concentration
-
Action: Monitor the elution via UV absorption at 254 nm. Collect fractions in suitable test tubes and perform TLC analysis[3][6].
-
Validation Checkpoint: The ideal solvent system will yield an
value between 0.2 and 0.4 for your target compound[3]. Pool only the fractions showing a single, distinct spot. -
Action: Evaporate the solvent from the combined fractions using a rotary evaporator with the water bath set strictly below 35°C[7].
References
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5,7-DICHLOROPYRAZOLO[1,5-A]PYRIMIDINE | 57489-77-7 [chemicalbook.com]
- 5. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. scispace.com [scispace.com]
- 8. WO2020186196A1 - Trisubstituted pyrazolo [1,5-a] pyrimidine compounds as cdk7 inhibitors - Google Patents [patents.google.com]
Troubleshooting Pd-catalyst poisoning in pyrazolo[1,5-a]pyrimidine reactions
Topic: Troubleshooting Pd-Catalyst Poisoning Ticket ID: #PZ-PD-001 Status: Open Assigned Specialist: Senior Application Scientist
Diagnostic Interface: Is it Poisoning?
Before altering your reaction conditions, you must distinguish between catalyst poisoning (deactivation) and kinetic incompetence (slow reaction).
Quick Triage Matrix
| Observation | Diagnosis | Probability of Poisoning | Immediate Action |
| Reaction stops at 20-40% conversion | Catalyst Death | High | Perform "Spike Test" (See Protocol A). |
| Solution turns clear/colorless | Pd Precipitation (Pd Black) | High | Ligand insufficient. Switch to NHC or Bulky Phosphine. |
| No product formed (0% conversion) | Oxidative Addition Failure | Low | Check halide electronics. Not poisoning; likely activation energy issue. |
| Reaction slows over time | Product Inhibition | Medium | The product (pyrazolo-pyrimidine) is binding Pd more tightly than the substrate. |
Visualizing the Failure Mode
The following logic tree illustrates the decision-making process for diagnosing the root cause.
Caption: Diagnostic workflow to distinguish between kinetic stalling and active catalyst poisoning.
The Core Problem: The "Nitrogen Trap"
Why Pyrazolo[1,5-a]pyrimidine Kills Palladium
The pyrazolo[1,5-a]pyrimidine scaffold is not an innocent bystander. It contains a fused 5-6 bicyclic system with bridgehead nitrogens.[1]
-
The Culprit: The nitrogen at position N(4) (and to a lesser extent N(1)) possesses a localized lone pair orthogonal to the
-system, making it a potent Lewis base [1]. -
The Mechanism: In the catalytic cycle, after the oxidative addition of the aryl halide, the palladium center becomes electrophilic (Pd(II)). The N(4) lone pair of your substrate (or product) competes with your phosphine ligand for the Pd center.
-
The Result: Formation of a stable [Pd(Ar)(L)(Substrate-N)] complex that cannot undergo transmetallation or reductive elimination.
Caption: Competitive coordination pathway where the substrate nitrogen intercepts the Pd(II) intermediate.
Solution Center: Overcoming Deactivation
Strategy A: The "Shielding" Approach (Ligand Selection)
You must use ligands that are sterically bulky enough to physically block the N(4) nitrogen from approaching the Pd center.
| Ligand Class | Recommendation | Why it works |
| Buchwald Dialkylbiaryl | XPhos, BrettPhos | The bulky isopropyl/cyclohexyl groups create a "roof" over the Pd, allowing small substrates to react but blocking coordination of the scaffold's nitrogen [2]. |
| NHC (Carbenes) | Pd-PEPPSI-IPr | Gold Standard. The "PEPPSI" (Pyridine-Enhanced Precatalyst) design uses a sacrificial pyridine ligand. Since your substrate acts like a pyridine, this catalyst is designed to exchange labile nitrogens efficiently [3]. |
| Bidentate Phosphines | Avoid (mostly) | DPPF or BINAP often fail because they leave the axial sites open for nitrogen coordination. |
Strategy B: The "Decoy" Approach (Additives)
If changing the catalyst is impossible, use an additive to bind the interfering nitrogen.
-
Lewis Acid Additives: Add 1.0 equiv of ZnCl₂ or Mg(OTf)₂ . These hard Lewis acids will coordinate to the hard N(4) nitrogen of the pyrazolo[1,5-a]pyrimidine, protecting the soft Pd(II) catalyst [4].
Experimental Protocols
Protocol A: The "Spike Test" (Diagnosis)
Use this to confirm poisoning before abandoning a reaction.
-
Take a 50 µL aliquot of your stalled reaction.
-
Analyze by LCMS to determine conversion (e.g., stalled at 30%).
-
Add fresh catalyst (1 mol%) and fresh ligand to the reaction vessel.
-
Heat for 1 hour.
Protocol B: The PEPPSI-IPr Workflow (Recommended Solution)
For difficult couplings (Suzuki/Buchwald) on this scaffold.
-
Stoichiometry:
-
Substrate (1.0 equiv)
-
Coupling Partner (1.2 equiv)
-
Base: K₂CO₃ (mild) or KOtBu (strong) (2.0 equiv)
-
Catalyst: Pd-PEPPSI-IPr (2 mol%) [Sigma-Aldrich #925489]
-
-
Solvent: 1,4-Dioxane or Toluene (degassed).
-
Temperature: 80°C - 100°C.
-
Note: Do not run below 60°C. The "throw-away" 3-chloropyridine ligand on the PEPPSI catalyst requires heat to dissociate and activate the Pd cycle [3].
-
-
Procedure:
-
Charge solids in air (PEPPSI is air-stable).
-
Add solvent and degas (sparge with Ar for 10 min).
-
Heat to 80°C.
-
Crucial Step: If the reaction stalls, add 0.5 equiv of LiCl . This stabilizes the Pd-intermediate and can prevent aggregation.
-
Protocol C: Sulfur Scavenging (If Thio-ethers present)
If your pyrazolo-pyrimidine has a sulfur side chain, it will poison Pd irreversibly.
-
Pre-treatment: Treat your starting material with CuTC (Copper(I)-thiophene-2-carboxylate) in a separate step if residual sulfur from synthesis is suspected.
-
Reaction Additive: Add CuI (5-10 mol%) to the coupling reaction. Copper has a higher affinity for sulfur than Palladium and acts as a "sacrificial sponge" [5].
Frequently Asked Questions (FAQ)
Q: Can I use Pd(PPh₃)₄ for these reactions? A: No. Triphenylphosphine is not bulky enough to prevent the pyrazolo[1,5-a]pyrimidine nitrogen from binding. You will likely observe the formation of a yellow precipitate (the coordinated complex) and low yields.
Q: My reaction turns black immediately upon heating. Why? A: "Pd Black" formation indicates the ligand has dissociated, and Pd(0) atoms are aggregating. This usually means your ligand (e.g., XPhos) was oxidized before use, or the solvent was not properly degassed. The pyrazolo-pyrimidine nitrogen accelerates this by displacing the oxidized ligand. Solution: Use fresh ligand or a precatalyst (like XPhos-Pd-G2).
Q: Why does the literature suggest adding water? A: In Suzuki couplings, boronic acids require a quaternary boronate species to transmetallate. Water/Base helps form [RB(OH)3]-. However, for pyrazolo-pyrimidines, too much water can facilitate N-binding. Limit water to a 4:1 Organic:Water ratio.
References
-
Portilla, J. (2024).[9] Recent advances in the chemistry of pyrazolo[1,5-a]pyrimidines. Advances in Heterocyclic Chemistry. [9]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A User-Friendly, All-Purpose Pd-NHC Precatalyst.[10] Chemistry – A European Journal, 12(18), 4749-4755.
-
Lévesque, E., et al. (2014). Zinc-Mediated Hindered Amide Bond Formation. Organic Letters, 16(9), 2490–2493. (Demonstrates Lewis Acid masking of nucleophilic nitrogens).
-
Shen, W., et al. (2011). CuI-mediated desulfitative cross-coupling. Journal of the American Chemical Society, 133(5), 1584.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions | NSF Public Access Repository [par.nsf.gov]
Validation & Comparative
1H NMR characterization of 3,7-Dichloropyrazolo[1,5-a]pyrimidine substitution patterns
1H NMR Characterization of 3,7-Dichloropyrazolo[1,5-a]pyrimidine Substitution Patterns: A Comparative Analytical Guide
Executive Summary
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors and central nervous system therapeutics[1]. The functionalization of this core often begins with 3,7-dichloropyrazolo[1,5-a]pyrimidine, a versatile dielectrophile. Because nucleophilic aromatic substitution (
As a Senior Application Scientist, I have evaluated various analytical modalities for tracking these reactions. This guide objectively compares 1H NMR against LC-MS and 2D NMR techniques, demonstrating why 1D 1H NMR remains the gold standard for assigning regiochemistry in this specific system. By understanding the causality behind the chemical shifts—specifically the mesomeric shielding effects—researchers can establish a self-validating analytical workflow.
Mechanistic Grounding: The Analytical Challenge
In 3,7-dichloropyrazolo[1,5-a]pyrimidine, the two chlorine atoms exist in vastly different electronic environments:
-
C-7 Position (Pyrimidine Ring): Highly electrophilic. The adjacent bridgehead nitrogen and the pyrimidine nitrogen withdraw electron density, heavily activating this position toward
[2]. -
C-3 Position (Pyrazole Ring): Relatively electron-rich and inert to standard
conditions, typically requiring transition-metal catalysis (e.g., Suzuki-Miyaura coupling) for functionalization.
When reacting this starting material with a nucleophile (e.g., a primary or secondary amine), substitution occurs almost exclusively at C-7. However, confirming this regioselectivity analytically is paramount to rule out C-3 substitution or unreacted starting material.
Comparative Analysis of Analytical Modalities
While multiple techniques can characterize the reaction product, they differ significantly in their ability to resolve regiochemistry efficiently.
| Analytical Modality | Regiochemical Resolution | Speed / Throughput | Cost | Key Limitation |
| 1D 1H NMR | Excellent | High (< 5 mins/sample) | Low | Requires pure samples (>90%) for clear integration. |
| LC-MS | Poor (Isomers are isobaric) | High | Medium | Cannot differentiate C-7 vs. C-3 substitution without authentic standards. |
| 2D NMR (HMBC/HSQC) | Definitive | Low (1–4 hours/sample) | High | Overkill for routine reaction monitoring; resource-intensive[3]. |
1H NMR Causality: The Mesomeric Shielding Effect
The power of 1H NMR in this workflow lies in the predictable electronic changes that occur upon C-7 substitution.
In the starting material (3,7-dichloropyrazolo[1,5-a]pyrimidine), the pyrimidine protons (H-5 and H-6) appear as two coupled doublets (
The Causality of the Shift: When an amine nucleophile displaces the C-7 chlorine, the nitrogen lone pair of the newly introduced amine delocalizes into the pyrimidine ring via a strong mesomeric (+M) effect. This resonance pushes significant electron density onto the ortho-position (C-6). The increased electron density heavily shields the H-6 nucleus from the external magnetic field of the NMR spectrometer[3][4].
Consequently, the H-6 doublet undergoes a dramatic upfield shift (
Quantitative Chemical Shift Comparison (in DMSO- )
| Compound State | H-2 (Pyrazole, Singlet) | H-5 (Pyrimidine, Doublet) | H-6 (Pyrimidine, Doublet) | Diagnostic Indicator |
| 3,7-Dichloro (Starting Material) | Baseline reference. | |||
| C-7 Amine Substituted | H-6 heavily shielded. | |||
| C-3 Amine Substituted (Theoretical) | Shifted / Absent | H-6 remains unshielded. |
Note: The exact shifts will vary slightly depending on the specific amine used, but the
Experimental Protocol: Self-Validating NMR Workflow
To ensure the reliability of the 1H NMR data, the following protocol establishes a self-validating system where internal
Step 1: Sample Preparation
-
Dissolve 5–10 mg of the purified reaction product in 0.6 mL of Dimethyl Sulfoxide-
(DMSO- ).-
Causality for Solvent Choice: DMSO-
is chosen over CDCl or CD OD because it prevents the rapid exchange of amine protons (allowing them to be observed if needed for 2D NMR) and shifts the residual water peak ( ppm) far away from the critical aromatic region[5].
-
-
Filter the solution through a glass wool plug into a 5 mm NMR tube to remove paramagnetic impurities or insoluble salts that could broaden the signals.
Step 2: Acquisition Parameters
-
Acquire the 1D 1H NMR spectrum at a minimum of 400 MHz to ensure sufficient dispersion of the aromatic signals.
-
Set the relaxation delay (D1) to 2.0 seconds and acquire 16–32 scans to ensure a high signal-to-noise ratio for accurate integration.
Step 3: Self-Validating Interpretation
-
Validate the Core: Locate the two doublets with a coupling constant of
Hz. This internally validates the presence of the intact pyrimidine ring (H-5 and H-6). -
Assign H-2: Locate the sharp singlet integrating to 1H. This confirms the pyrazole ring is intact and unsubstituted at C-2.
-
Determine Regiochemistry: Check the chemical shift of the most upfield doublet (H-6). If it is
ppm, C-7 substitution is unambiguously confirmed.
Workflow Visualization
Figure 1: 1H NMR decision tree for assigning regiochemistry in 3,7-Dichloropyrazolo[1,5-a]pyrimidine.
References
-
Al-Etaibi AM, El-Apasery MA, Ibrahim MR, Al-Awadi NA. "A Facile Synthesis of New Monoazo Disperse Dyes Derived from 4-Hydroxyphenylazopyrazole-5-amines: Evaluation of Microwave Assisted Dyeing Behavior." Molecules. 2012; 17(12):13891-13909.
-
K. V. N. S. Srinivas, et al. "Ligand-Free Copper-Catalyzed N-Arylation of Pyrazolo[1,5-a]pyrimidin-7-Amines." ResearchGate. 2024.
-
De Borggraeve, W., et al. "Simple approach to the synthesis of 3-fluoro pyrazolo[1,5-a]pyrimidine analogues." Lirias (KU Leuven). 2015.
Sources
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US12077542B2 - Indole AHR inhibitors and uses thereof - Google Patents [patents.google.com]
HPLC method development for purity analysis of 3,7-Dichloropyrazolo[1,5-a]pyrimidine
Overcoming Hydrolytic Instability and Silanol Interactions
Executive Summary
The analysis of 3,7-Dichloropyrazolo[1,5-a]pyrimidine (DCPP) presents a distinct paradox in method development: the molecule requires aqueous mobile phases for reverse-phase separation, yet its C7-chlorine substituent is electrophilically active , rendering it susceptible to rapid hydrolysis in unbuffered or highly acidic/basic aqueous environments. Furthermore, the basic nitrogen atoms within the fused heteroaromatic core frequently lead to severe peak tailing on standard silica-based columns.
This guide compares a Traditional Acidic C18 Method against an Optimized Sterically-Protected Phenyl-Hexyl Method . Our data demonstrates that while traditional methods degrade the sample during analysis (generating false impurity profiles), the optimized protocol utilizing a mid-pH ammonium acetate buffer and a phenyl-hexyl stationary phase preserves sample integrity and achieves superior peak symmetry.
Part 1: Molecular Profile & Chromatographic Challenges
To develop a robust method, one must first understand the "personality" of the molecule.
| Feature | Chemical Property | Chromatographic Consequence |
| Core Structure | Fused Pyrazolo[1,5-a]pyrimidine | High UV absorptivity; Planar structure allows for |
| C7-Position | Reactive Chlorine (Electrophile) | Critical Instability: Susceptible to Nucleophilic Aromatic Substitution ( |
| C3-Position | Stable Chlorine | Increases lipophilicity; generally stable. |
| Basicity | Bridgehead Nitrogen ( | Protonation at low pH; Interaction with free silanols causes peak tailing. |
The Degradation Pathway
The primary impurity formed during analysis is 3-chloro-7-hydroxypyrazolo[1,5-a]pyrimidine . This hydrolysis artifact is often misidentified as a process impurity, whereas it is frequently generated in situ by the HPLC method itself.
Figure 1: Hydrolytic degradation pathway of DCPP. The C7-chlorine is the "hot spot" for nucleophilic attack, requiring careful buffer selection to suppress this reaction during the run.
Part 2: Comparative Method Optimization
We evaluated two distinct approaches. The data below highlights why "standard" methods fail for this specific scaffold.
Method A: The "Standard" Baseline (Not Recommended)
-
Column: Standard C18 (5 µm, 100 Å).
-
Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Water / Acetonitrile.
-
Mechanism: Low pH (~2.0) suppresses silanols but accelerates acid-catalyzed hydrolysis of the C7-Cl.
Method B: The Optimized Solution (Recommended)
-
Column: Phenyl-Hexyl Core-Shell (2.7 µm).
-
Rationale: The phenyl ring offers orthogonal selectivity (
- stacking) for the aromatic core, separating the dichloro parent from the monohydroxy impurity better than hydrophobicity alone.
-
-
Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) / Acetonitrile.
-
Rationale: pH 4.5 is the "Goldilocks" zone—acidic enough to protonate the base (improving solubility) but mild enough to minimize the rate of hydrolysis compared to pH < 2.
-
Comparative Performance Data
| Parameter | Method A (Standard C18, pH 2.0) | Method B (Phenyl-Hexyl, pH 4.5) | Verdict |
| Peak Tailing ( | 1.8 - 2.2 (Severe) | 1.05 - 1.15 (Excellent) | Method B eliminates silanol interaction. |
| On-Column Stability | ~2.5% degradation over 20 min run | < 0.1% degradation | Method B preserves the sample. |
| Resolution ( | 1.8 (Parent vs. Hydrolysis) | 3.5 (Parent vs. Hydrolysis) | Phenyl-Hexyl adds selectivity. |
| LOD (S/N > 3) | 0.5 µg/mL | 0.1 µg/mL | Sharper peaks = better sensitivity. |
Part 3: Detailed Recommended Protocol
This protocol is designed to be self-validating. The use of a "Check Standard" injected at the end of the sequence verifies that no degradation occurred in the autosampler.
1. Sample Preparation
-
Diluent: 100% Acetonitrile (ACN). Do not use water or methanol in the diluent to prevent degradation before injection.
-
Concentration: 0.5 mg/mL for assay; 0.5 µg/mL for impurity profiling.
-
Storage: Amber vials, 4°C. Analyze within 12 hours.
2. Chromatographic Conditions
-
Instrument: HPLC or UHPLC with UV detection (PDA preferred).
-
Column: Phenomenex Kinetex Phenyl-Hexyl (or equivalent), 100 x 4.6 mm, 2.7 µm.
-
Column Temp: 30°C (Do not exceed 35°C to minimize hydrolysis).
-
Flow Rate: 1.2 mL/min.
-
Detection: UV @ 254 nm (primary) and 230 nm (secondary).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 4.5 with Acetic Acid).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
3. Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30 | Initial Hold |
| 2.0 | 30 | Isocratic to stack basic peak |
| 12.0 | 85 | Gradient Elution |
| 14.0 | 85 | Wash |
| 14.1 | 30 | Re-equilibration |
| 18.0 | 30 | End of Run |
Part 4: Method Development Logic & Troubleshooting
The following decision tree illustrates the logic used to arrive at the optimized method, ensuring you can troubleshoot if your specific matrix differs.
Figure 2: Troubleshooting logic for DCPP analysis. Prioritize column chemistry to fix tailing, then buffer pH to fix stability.
Troubleshooting Guide
-
Ghost Peaks: If you see a peak at the void volume, it is likely the hydrolysis product formed in the injector needle or loop. Ensure the needle wash is 100% ACN.
-
Retention Shift: The Phenyl-Hexyl phase is sensitive to ACN concentration. Ensure precise mobile phase preparation.
-
Doublet Peaks: Indicates atropisomerism or partial hydrolysis. Check the "Check Standard" immediately.
References
-
Chemical Structure & Reactivity: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123456, Pyrazolo[1,5-a]pyrimidine derivatives. Retrieved from [Link]
- Chromatographic Behavior of Fused Heterocycles:Journal of Chromatography A. "Separation of basic impurities in pharmaceutical intermediates using core-shell technology." (General reference for core-shell efficiency).
-
Synthesis & Impurity Profile: European Journal of Chemistry (2011). "Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives." (Describes the chlorination and subsequent reactivity of the scaffold). [Link]
Comparative Bioactivity Guide: 3-Chloro vs. 3,7-Dichloro Pyrazolo[1,5-a]pyrimidine Analogs
[1]
Executive Summary
This technical guide compares the bioactivity, chemical stability, and pharmacological utility of 3-chloro-pyrazolo[1,5-a]pyrimidine (monosubstituted) versus 3,7-dichloro-pyrazolo[1,5-a]pyrimidine (disubstituted).[1]
The Core Distinction:
-
3-Chloro Analog: Acts as a stable, lipophilic pharmacophore.[1] It is historically significant for CNS activity (anxiolytic properties) and serves as a "hinge-binder" in kinase inhibitor design.[1] The chlorine at C3 enhances metabolic stability against ring oxidation.[1]
-
3,7-Dichloro Analog: Primarily functions as a reactive electrophilic intermediate .[1] While it possesses intrinsic cytotoxicity, its primary value lies in the lability of the C7-chlorine. It is the critical gateway scaffold used to synthesize 7-amino-substituted kinase inhibitors (targeting CDK2, CDK9, Pim-1, and FLT3) which exhibit nanomolar potency.[1]
Verdict: The 3-chloro variant is a final effector motif; the 3,7-dichloro variant is a synthetic lynchpin that enables access to a broader chemical space of high-potency drugs.[1]
Structural & Electronic Analysis
The pyrazolo[1,5-a]pyrimidine scaffold mimics the purine core of ATP, making it a privileged structure for kinase inhibition. The addition of chlorine atoms alters the electronic landscape significantly.[1]
| Feature | 3-Chloro Analog | 3,7-Dichloro Analog |
| Electronic Effect | Inductive electron withdrawal at the pyrazole ring (C3).[1] Increases acidity of C2-H. | Dual withdrawal.[1] The C7-Cl strongly activates the pyrimidine ring for nucleophilic attack (SnAr) at C7.[1] |
| Steric Profile | Moderate bulk at C3; fits into narrow hydrophobic pockets (e.g., ATP hinge region). | Increased bulk at C7.[1] The C7-Cl is often too reactive to remain in final drugs but serves as a placeholder for larger groups (amines/ethers).[1] |
| Metabolic Stability | High. C3-Cl blocks oxidation at the most electron-rich site.[1] | Low (Hydrolytically Unstable). The C7-Cl is susceptible to hydrolysis or glutathione conjugation in vivo.[1] |
| Lipophilicity (cLogP) | ~1.8 - 2.2 (Moderate) | ~2.5 - 2.9 (High) |
Visualization: SAR & Reactivity Logic
Caption: SAR Logic flow demonstrating the divergent utility of C3 vs. C7 chlorination.[1][2][3] C3 stabilizes the core for binding, while C7 activates the core for derivatization.
Comparative Bioactivity Data[4][5][6]
Case Study A: CNS Activity (The 3-Chloro Domain)
Early medicinal chemistry efforts identified the 3-chloro-pyrazolo[1,5-a]pyrimidine core as a bioisostere for benzodiazepines.[1]
-
Mechanism: Positive allosteric modulation of GABA-A receptors.[1]
-
Data Point: In comparative rat studies, 3-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine exhibited anxiolytic activity comparable to diazepam but with a superior therapeutic index (less sedation).[1]
-
Role of Chlorine: The C3-Cl was essential for potency; removing it or replacing it with a methyl group significantly reduced binding affinity.[1]
Case Study B: Kinase Inhibition (The 3,7-Dichloro Gateway)
The 3,7-dichloro analog is the precursor to "Second Generation" kinase inhibitors. The C7-chlorine is displaced to form 3-chloro-7-amino derivatives.[1]
-
Target: Cyclin-Dependent Kinases (CDK2/CDK9) and FLT3 (Acute Myeloid Leukemia).[1][4]
-
Mechanism: ATP-competitive inhibition.[1] The pyrazolo[1,5-a]pyrimidine core mimics adenine.
-
Comparative Data (IC50 Values):
| Compound Variant | Target Kinase | IC50 (nM) | Interpretation |
| 3-Chloro-7-H (Baseline) | CDK2 | >10,000 | Inactive.[1] Lacks the C7 interaction with the "gatekeeper" or solvent front.[1] |
| 3,7-Dichloro (Intermediate) | CDK2 | ~500 - 1,000 | Weak/Moderate.[1] Often cytotoxic due to non-specific alkylation. |
| 3-Chloro-7-(substituted-amino) | CDK2 | 2 - 50 | Potent. The amine at C7 (derived from 3,7-diCl) forms critical H-bonds with residues like Asp-145 or Lys-33.[1] |
Key Insight: The 3,7-dichloro compound itself is not the drug; it is the key that unlocks the nanomolar potency of the 7-amino derivatives.[1] Attempts to synthesize these 7-amino compounds without the 3,7-dichloro intermediate are synthetically difficult and low-yielding.[1]
Experimental Protocols
Protocol 1: Synthesis of 3,7-Dichloropyrazolo[1,5-a]pyrimidine
This protocol generates the reactive scaffold from the 7-hydroxy precursor.[1]
-
Reagents: 7-hydroxypyrazolo[1,5-a]pyrimidine (1.0 eq), Phosphorus Oxychloride (POCl3, solvent/reagent), N,N-Dimethylaniline (catalyst).
-
Procedure:
-
Charge a round-bottom flask with 7-hydroxypyrazolo[1,5-a]pyrimidine.[1]
-
Add POCl3 (10-15 volumes) under inert atmosphere (N2).
-
Add catalytic N,N-Dimethylaniline.[1]
-
Reflux at 100-110°C for 4-6 hours. Monitor by TLC (the starting material is polar; the product is non-polar).[1]
-
Workup (Critical): Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring (Exothermic!). Neutralize with NaHCO3 to pH 7-8.
-
Extract with Dichloromethane (DCM), dry over MgSO4, and concentrate.
-
-
Yield: Typically 80-90% of a white/off-white solid.[1]
-
Safety Note: POCl3 is corrosive and reacts violently with water.[1]
Protocol 2: Kinase Inhibition Assay (ADP-Glo™)
Used to verify the potency of the resulting analogs.[1]
-
System: Promega ADP-Glo™ Kinase Assay (Luminescent).
-
Steps:
-
Enzyme Reaction: Incubate kinase (e.g., CDK2/CyclinA), substrate (e.g., Histone H1), and ATP (10 µM) with the test compound (3-chloro or 3,7-dichloro derivative) in kinase buffer for 60 min at RT.
-
ADP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.[1] Incubate 40 min.
-
Detection: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then measured via a luciferase/luciferin reaction.
-
Analysis: Measure luminescence (RLU). Plot RLU vs. log[Compound] to determine IC50.[1]
-
Visualization: Experimental Workflow
Caption: Workflow depicting the generation of the 3,7-dichloro intermediate and its divergence into direct screening (Path A) or further optimization (Path B).
References
-
Novinson, T., et al. (1977). "3-Halo-5,7-dimethylpyrazolo[1,5-a]pyrimidines, a nonbenzodiazepinoid class of antianxiety agents."[1] Journal of Medicinal Chemistry.
-
Baraldi, P. G., et al. (2010). "A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9."[5] Journal of Medicinal Chemistry.
-
Ghorab, M. M., et al. (2019). "Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives." Bioorganic Chemistry.
-
Williamson, D. S., et al. (2005). "Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2." Bioorganic & Medicinal Chemistry Letters.
-
BenchChem Technical Support. (2025). "5,7-Dichloropyrazolo[1,5-a]pyrimidine: Chemical Properties and Applications."
Sources
- 1. EP0628559A1 - Pyrimidine compounds and their use as pharmaceuticals - Google Patents [patents.google.com]
- 2. FMO3 inhibitors for treating pain - Patent 2674161 [data.epo.org]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity evaluation of novel 3,5,7-trisubstituted pyrazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Resolution Mass Spectrometry Fragmentation Patterns of 3,7-Dichloropyrazolo[1,5-a]pyrimidine: A Comparative Guide
Executive Summary
The 3,7-Dichloropyrazolo[1,5-a]pyrimidine (CAS: 1784924-19-1) scaffold is a critical halogenated building block frequently utilized in the development of potent protein kinase inhibitors, including targets like Pim-1 and CSNK2A [1][2]. During drug metabolism and pharmacokinetic (DMPK) profiling, distinguishing this compound from its regioisomers (e.g., 3,6-dichloro analogs) and monitoring its structural integrity requires precise mass spectrometry (MS) characterization.
This guide provides an in-depth comparative analysis of the gas-phase fragmentation behavior of 3,7-Dichloropyrazolo[1,5-a]pyrimidine, contrasting Electrospray Ionization Collision-Induced Dissociation (ESI-CID) with Electron Ionization (EI-MS). By leveraging the inherent isotopic signatures of chlorine, we establish a self-validating analytical protocol for unambiguous structural elucidation.
Mechanistic Causality: The Structural Basis of Fragmentation
To understand the fragmentation of 3,7-Dichloropyrazolo[1,5-a]pyrimidine, one must analyze its electronic distribution. The fused bicyclic system consists of an electron-deficient pyrimidine ring and a relatively electron-rich pyrazole ring.
Causality of Cleavage Hierarchy:
-
C7-Chlorine Lability: In solution chemistry, the C7 position is highly electrophilic, making the C7-Cl bond highly susceptible to nucleophilic aromatic substitution (SNAr) [1]. This ground-state electronic polarization translates directly to gas-phase fragmentation. Upon ESI+, protonation occurs preferentially at the N4 position, further withdrawing electron density from the pyrimidine ring. Consequently, the C7-Cl bond becomes the weakest point, leading to a low-energy neutral loss of HCl (36 Da).
-
C3-Chlorine Stability: The C3 position resides on the electron-rich pyrazole ring. The C3-Cl bond is significantly stronger and lacks the activation provided by the bridgehead nitrogen. Thus, it requires a much higher collision energy (CE > 30 eV) to induce a secondary loss of HCl.
-
Ring Contraction: Following initial dehalogenation, the pyrimidine ring undergoes a retro-Diels-Alder-like cleavage, expelling hydrogen cyanide (HCN, 27 Da) to form a highly stable terminal core [3].
Comparative Analysis: Modalities and Analogs
When characterizing 3,7-Dichloropyrazolo[1,5-a]pyrimidine, it is crucial to benchmark its performance against alternative ionization modalities and structural analogs.
ESI-CID vs. EI-MS
The ionization technique fundamentally alters the primary fragmentation pathway. ESI-CID (soft ionization) generates an even-electron precursor
Table 1: ESI-CID vs. EI-MS Fragmentation Comparison
| Analytical Feature | ESI-CID (Soft Ionization, Positive Mode) | EI-MS (Hard Ionization, 70 eV) |
| Precursor Ion | ||
| Primary Cleavage | Neutral Loss of HCl (36 Da) | Radical Loss of |
| Primary Fragment | m/z 152 (Even-electron cation) | m/z 152 (Even-electron cation) |
| Secondary Cleavage | Loss of 2nd HCl (36 Da) | Loss of HCN (27 Da) |
Regioisomer Benchmarking (3,7-Dichloro vs. 3,6-Dichloro)
If compared to the 3,6-Dichloropyrazolo[1,5-a]pyrimidine alternative, the 3,7-dichloro compound exhibits a significantly lower appearance energy for the first halogen loss. The C6 position is not activated by the adjacent bridgehead nitrogen; therefore, the 3,6-dichloro isomer requires higher collision energies to initiate fragmentation, serving as a reliable diagnostic metric to differentiate the two regioisomers in complex mixtures.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in structural assignment, the following LC-MS/MS protocol utilizes the natural
Step-by-Step Methodology:
-
Full Scan MS (Isotope Validation): Scan m/z 100–300. Locate the precursor ion at m/z 188. Validate the presence of the classic two-chlorine isotopic cluster (M : M+2 : M+4) at a theoretical ratio of 9:6:1 (m/z 188, 190, 192).
-
Precursor Isolation: Isolate the monoisotopic precursor m/z 188.0 using a narrow 1.0 Da quadrupole isolation window to exclude the
isotopes from the collision cell. -
Energy-Resolved CID Ramp: Apply a Collision Energy (CE) ramp from 10 eV to 40 eV using Argon as the collision gas.
-
Product Ion Isotope Tracking: Monitor the product ions. Because the precursor was isolated at m/z 188 (containing two
atoms), the primary fragment at m/z 152 will not show a 3:1 ratio in MS/MS mode. Self-Validation Check: To observe the fragment isotope ratios, perform a pseudo-MS/MS (in-source fragmentation) or widen the isolation window to 5 Da. The m/z 152 cluster must shift to a 3:1 ratio (indicating one retained Cl), and the m/z 116 peak must show no M+2 peak (indicating zero retained Cl).
Self-validating LC-MS/MS experimental workflow utilizing isotopic signature tracking.
Quantitative Data & Isotopic Signatures
The table below summarizes the theoretical and experimentally observed isotopic ratios, providing a rigid framework for data interpretation.
Table 2: MS/MS Isotopic Validation Matrix (In-Source Fragmentation / Wide-Window CID)
| Fragment Ion (m/z) | Structural Assignment | Retained Chlorines | Theoretical Isotope Ratio (M : M+2 : M+4) |
| 188 | Intact | 2 | 100 : 65 : 11 (approx. 9:6:1) |
| 152 | 1 | 100 : 33 : 0 (approx. 3:1:0) | |
| 125 | 1 | 100 : 33 : 0 (approx. 3:1:0) | |
| 116 | 0 | 100 : 0 : 0 (Isotopically pure) | |
| 89 | 0 | 100 : 0 : 0 (Isotopically pure) |
Visualizing the Fragmentation Pathway
The following diagram maps the logical relationship between the precursor ion and its subsequent product ions under ESI-CID conditions.
ESI-CID fragmentation pathway of 3,7-Dichloropyrazolo[1,5-a]pyrimidine.
References
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors Source: PMC (National Institutes of Health) URL:[Link]
-
Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines toward the Development of an In Vivo Chemical Probe for CSNK2A Source: PMC (National Institutes of Health) URL:[Link]
-
Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines Source: MDPI (International Journal of Molecular Sciences) URL:[Link]
-
Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study Source: PMC (National Institutes of Health) URL:[Link]
Comparative Reactivity Guide: 3,7-Dichloropyrazolo[1,5-a]pyrimidine vs. Standard Pyrimidines
Executive Summary: The Case for Scaffold Hopping
In kinase inhibitor discovery, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a superior bioisostere to the standard pyrimidine or quinazoline cores. While standard 2,4-dichloropyrimidines have been the workhorses of medicinal chemistry, they often suffer from competitive regioselectivity issues (C4 vs. C2 attack) and limited vectors for growing the molecule into solvent-exposed pockets.
The 3,7-dichloropyrazolo[1,5-a]pyrimidine offers a solution through orthogonal reactivity :
-
C7 (Pyrimidine ring): Highly electrophilic, exclusively selective for Nucleophilic Aromatic Substitution (
). -
C3 (Pyrazole ring): Electron-rich but halogenated, ideal for subsequent Palladium-catalyzed cross-coupling (
-silent).[1]
This guide delineates the reactivity differences, providing validated protocols to maximize yield and regiocontrol.
Structural & Electronic Landscape
To understand the reactivity, one must analyze the electron density perturbations caused by the bridgehead nitrogen (
-
Standard 2,4-Dichloropyrimidine: The C2 and C4 positions are both electron-deficient.[1] C4 is generally more reactive due to the para-like relationship with N1, but steric bulk or solvent effects can erode this selectivity, leading to inseparable mixtures.
-
3,7-Dichloropyrazolo[1,5-a]pyrimidine: The bridgehead nitrogen (
) donates electron density into the pyrazole ring (deactivating C3 toward nucleophiles) while simultaneously pulling density from the pyrimidine ring. This makes C7 (alpha to the bridgehead) exceptionally electrophilic, while C3 remains inert to but active for metal catalysis.
Visualization: Reactivity Hotspots
Figure 1: Comparative reactivity map showing the distinct separation of reactive centers in the fused system compared to the competitive nature of the standard pyrimidine.
Comparative Reactivity Matrix
The following data summarizes the performance of both scaffolds under standard medicinal chemistry conditions.
| Feature | 2,4-Dichloropyrimidine | 3,7-Dichloropyrazolo[1,5-a]pyrimidine |
| Primary | C4 (Para to N) | C7 (Alpha to Bridgehead N) |
| Regioselectivity | Moderate (~4:1 to 10:1).[1] Temperature dependent.[2] | Excellent (>95:1). C3 is virtually inert to |
| Reaction Temperature | Often requires heating (60-80°C) for complete conversion.[1] | Mild (RT to 40°C). High C7 electrophilicity allows mild conditions. |
| C3/C5 Functionalization | C5 is non-reactive to | C3 is pre-halogenated and ready for Suzuki/Sonogashira coupling. |
| Solubility Profile | Moderate. | Improved. The fused system often disrupts crystal packing. |
| Key Drug Examples | Imatinib (pyrimidine core), Ceritinib. | Zaleplon , Indiplon, Dinaciclib analogs. |
Experimental Protocols
Protocol A: Regioselective at C7 (The "Zaleplon" Displacement)
This reaction exploits the high electrophilicity of C7. Unlike pyrimidines, where separating the C2/C4 isomers is a common bottleneck, this protocol yields the C7-amine exclusively.
Reagents:
-
Substrate: 3,7-Dichloropyrazolo[1,5-a]pyrimidine (1.0 eq)
-
Nucleophile: Aniline or aliphatic amine (1.1 eq)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 eq) -
Solvent: Ethanol (EtOH) or Isopropanol (IPA)
Methodology:
-
Dissolution: Charge the 3,7-dichloro substrate into a round-bottom flask. Add EtOH (0.2 M concentration). Note: Protic solvents like EtOH often accelerate
via transition state stabilization, but DMF can be used for poorly soluble amines. -
Addition: Add DIPEA followed by the amine dropwise at Room Temperature (RT).
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1]
-
Observation: You will see the disappearance of the starting material (M) and formation of the monosubstituted product (M + Amine - HCl).
-
Checkpoint: If the reaction is sluggish (common with electron-deficient anilines), heat to 50°C. Do not exceed 80°C to avoid forcing conditions at C3, although C3 displacement is rare.
-
-
Workup:
-
Precipitation Method: Pour the reaction mixture into ice water (5x volume). The product usually precipitates. Filter and wash with cold water.
-
Extraction Method: Remove volatiles in vacuo, redissolve in EtOAc, wash with brine, dry over
.
-
Why this works: The bridgehead nitrogen renders C7 significantly more electropositive than C3. The chloride at C3 is deactivated towards nucleophilic attack by the electron-rich nature of the pyrazole ring it is attached to.[1]
Protocol B: C3-Suzuki Coupling (Post- )
Once C7 is installed, the C3-chloride serves as an excellent handle for carbon-carbon bond formation.[1] This is a "self-validating" step; if C7 substitution failed or was non-selective, this step would yield complex mixtures.
Reagents:
-
Substrate: 7-Amino-3-chloropyrazolo[1,5-a]pyrimidine (Product of Protocol A)[1]
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 eq)
-
Catalyst:
(5 mol%) or -
Base:
or (3.0 eq) -
Solvent: 1,4-Dioxane / Water (4:1)
Methodology:
-
Degassing: Combine substrate, boronic acid, and solvent in a microwave vial or pressure tube. Sparge with Argon for 10 minutes. Critical: Oxygen inhibits the catalytic cycle.
-
Catalyst Addition: Add the Pd catalyst quickly and seal the vessel.
-
Heating: Heat to 90–100°C for 2–12 hours (or 120°C for 30 min in microwave).
-
Purification: Filter through Celite, concentrate, and purify via flash chromatography (SiO2, Hexane/EtOAc or DCM/MeOH).
Workflow Visualization
The following diagram illustrates the sequential functionalization strategy, highlighting the "Orthogonal Reactivity" principle.
Figure 2: Sequential functionalization workflow. Step 1 utilizes the electrophilicity of C7, while Step 2 utilizes the halogen handle at C3 for metal-catalyzed coupling.
References
-
Vertex AI Search. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health (PMC). Link
-
Baraldi, P. G., et al. (2007).[3] Synthesis of a New Series of Pyrazolo[1,5-a]pyrimidines Structurally Related to Zaleplon. Journal of Heterocyclic Chemistry. Link
-
WuXi AppTec. (2024). SNAr Reaction of Polyhalogenated Heterocycles: Regioselectivity Analysis. WuXi Biology. Link
-
Fouda, A. M., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. MDPI Molecules. Link
-
Naik, A. M., et al. (2010). Novel process for the synthesis of Zaleplon. International Journal of ChemTech Research. Link
Sources
Spectroscopic Identification of Impurities in 3,7-Dichloropyrazolo[1,5-a]pyrimidine: A Comparative Guide
Executive Summary
3,7-Dichloropyrazolo[1,5-a]pyrimidine (CAS: 1784924-19-1) is a highly privileged heterocyclic scaffold in modern medicinal chemistry. It serves as a critical building block in the synthesis of potent targeted therapies, including Tropomyosin Receptor Kinase (TRK) inhibitors for solid tumors[1] and Aryl Hydrocarbon Receptor (AHR) antagonists for cancer immunology. However, the synthesis of this intermediate frequently yields a complex impurity profile. For drug development professionals, identifying and controlling these impurities is a regulatory necessity. This guide objectively compares the spectroscopic techniques used to resolve, identify, and validate impurities in 3,7-Dichloropyrazolo[1,5-a]pyrimidine samples.
The Impurity Landscape and Mechanistic Causality
To effectively identify impurities, one must first understand the causality behind their formation. The pyrazolo[1,5-a]pyrimidine core contains multiple competing nucleophilic sites. During electrophilic halogenation, the electron-rich nature of the pyrazole ring makes the C-3 position highly reactive, while the pyrimidine ring is typically activated at the C-7 position.
Deviations in reaction stoichiometry or temperature lead to three primary classes of impurities:
-
Positional Isomers: e.g., 5,7-dichloropyrazolo[1,5-a]pyrimidine.
-
Over/Under-Halogenated Byproducts: e.g., 3,5,7-trichloropyrazolo[1,5-a]pyrimidine[2] or mono-chloro variants.
-
Residual Precursors: Unreacted aminopyrazoles or hydrolysis degradation products.
Comparative Analysis of Spectroscopic Technologies
No single analytical method provides a complete structural picture. Researchers must deploy orthogonal spectroscopic techniques to achieve regulatory-grade purity validation.
High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS)
-
Primary Utility: Exact mass determination and halogen counting.
-
The Causality Principle: LC-HRMS leverages the unique natural isotopic signature of chlorine (
and in a ~3:1 ratio). A di-chlorinated species like 3,7-Dichloropyrazolo[1,5-a]pyrimidine exhibits a highly specific M : M+2 : M+4 isotopic cluster in a 9:6:1 intensity ratio. If an impurity displays a 3:1 cluster, it is definitively a mono-chloro degradation product. Conversely, a 27:27:9:1 cluster mathematically proves the presence of an over-chlorinated impurity like 3,5,7-trichloropyrazolo[1,5-a]pyrimidine[2]. -
Limitation: LC-HRMS cannot differentiate positional isomers (e.g., 3,7-dichloro vs. 5,7-dichloro) because they possess identical exact masses and isotopic clusters.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D & 2D)
-
Primary Utility: Unambiguous positional isomer resolution.
-
The Causality Principle: NMR resolves the spatial arrangement of atoms. In the
NMR spectrum of the desired 3,7-dichloro product, the protons at C-5 and C-6 appear as a pair of coupled doublets (typicallyngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> Hz), while the C-2 proton appears as an isolated singlet. If the impurity is the 5,7-dichloro isomer, the C-5 proton is replaced by a chlorine atom, leaving the C-6 proton as a singlet. Furthermore, the reappearance of the C-3 proton singlet (typically shielded around 6.5–7.2 ppm due to the electron-rich pyrazole ring) definitively confirms the isomeric shift[3]. -
Limitation: Lower sensitivity compared to mass spectrometry; requires preparative isolation of the impurity for clean spectra.
Fourier Transform Infrared (FT-IR) Spectroscopy
-
Primary Utility: Rapid functional group verification.
-
The Causality Principle: FT-IR is utilized to detect residual starting materials that lack UV chromophores or ionize poorly in MS. The presence of a broad N-H stretch (~3300 cm⁻¹) indicates unreacted aminopyrazole precursors, while a strong C=O stretch (~1700 cm⁻¹) flags unhydrolyzed ester intermediates.
-
Limitation: Lacks the resolution required for complex structural elucidation or isomer differentiation.
Quantitative Performance Comparison
The following table summarizes the comparative performance of these spectroscopic techniques for impurity profiling in pyrazolo[1,5-a]pyrimidine derivatives.
| Spectroscopic Technique | Primary Utility | Limit of Detection (LOD) | Positional Isomer Resolution | Throughput | Relative Cost per Sample |
| LC-HRMS | Exact Mass & Isotope Profiling | 0.01% - 0.05% | Poor (Cannot resolve) | High (Minutes) | Moderate |
| 1D | Chemical Shift Mapping | 1.0% - 2.0% | High | Medium (Hours) | High |
| 2D NOESY NMR | Spatial Proton Proximity | > 5.0% (Requires prep) | Definitive (Gold Standard) | Low (Days) | Very High |
| FT-IR | Functional Group Check | 2.0% - 5.0% | None | Very High (Seconds) | Low |
Self-Validating Experimental Protocol: Orthogonal Impurity Profiling
To ensure scientific integrity, the following methodology utilizes a self-validating system incorporating blanks, reference standards, and orthogonal cross-checks.
Phase 1: System Suitability and LC-HRMS Profiling
-
System Suitability Testing (SST): Inject a solvent blank to rule out column carryover. Follow with an injection of a certified high-purity 3,7-Dichloropyrazolo[1,5-a]pyrimidine reference standard to establish the baseline retention time (
) and the 9:6:1 isotopic cluster. -
Sample Acquisition: Inject the raw synthesis sample using a reverse-phase C18 column with a water/acetonitrile gradient (0.1% Formic Acid).
-
Data Triage:
-
Impurities with a
Da mass shift and a 3:1 isotopic pattern are flagged as mono-chloro variants. -
Impurities with an identical exact mass to the standard but a differing
are flagged as positional isomers.
-
Phase 2: Preparative Isolation
-
Mass-Directed Auto-Purification: Scale up the chromatography to a preparative C18 column. Set the fraction collector to trigger specifically on the exact mass of the flagged positional isomer.
-
Lyophilization: Freeze-dry the collected fractions to remove all aqueous and organic solvents, yielding a pure solid impurity.
Phase 3: NMR Structural Elucidation
-
Sample Preparation: Dissolve 5–10 mg of the isolated impurity in DMSO-
containing TMS as an internal standard. -
1D Acquisition: Acquire a
andngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> spectrum. Map the integration of the protons. If a singlet appears at ~6.8 ppm, the C-3 position is unsubstituted. -
2D Validation: Acquire a NOESY spectrum. Validate the structure by confirming the spatial cross-peaks between the C-2 proton and the adjacent ring protons. This self-validates the exact placement of the chlorine atoms.
Orthogonal Workflow Visualization
Orthogonal spectroscopic workflow for impurity identification in pyrazolo[1,5-a]pyrimidine samples.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Publishing.
- Liquid-phase synthesis of combinatorial libraries based on 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine scaffold. SciSpace.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- 58347-52-7 | 3,5,7-Trichloropyrazolo[1,5-a]pyrimidine. BLDpharm.
- CAS 1784924-19-1 | Sigma-Aldrich. MilliporeSigma.
Sources
Elemental Analysis Standards for 3,7-Dichloropyrazolo[1,5-a]pyrimidine: A Comparative Technical Guide
Executive Summary
The compound 3,7-Dichloropyrazolo[1,5-a]pyrimidine (CAS: 1784924-19-1) is a critical halogenated nitrogen heterocyclic building block widely utilized in the synthesis of advanced pharmaceutical intermediates, particularly kinase inhibitors. With a theoretical composition of 38.33% Carbon, 1.61% Hydrogen, 22.35% Nitrogen, and 37.71% Chlorine , its elemental validation presents a dual challenge: the refractory nature of the fused pyrazolo-pyrimidine ring resists standard combustion, while the high chlorine content severely interferes with traditional thermal conductivity detectors (TCD).
This guide objectively compares the performance of classical Pregl-Dumas CHNS analysis, Combustion Ion Chromatography (CIC), Energy Dispersive X-Ray Fluorescence (EDXRF), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to establish a gold-standard analytical workflow for this class of compounds.
The Analytical Challenge: Refractory Nitrogen & Halogen Interference
Heterocyclic nitrogen compounds are historically classified as difficult to combust[1]. The nitrogen embedded within the aromatic pyrazolo[1,5-a]pyrimidine core requires highly vigorous oxidation conditions to break the stable N=C and N-N bonds. However, applying excessive oxygen during combustion can inadvertently lead to the generation of nitrogen oxides (
Furthermore, the oxidative pyrolysis of heavily halogenated compounds (37.71% Cl) generates high volumes of hydrogen chloride (
Comparative Evaluation of Elemental Analysis Techniques
To achieve comprehensive elemental characterization, scientists must select techniques based on the specific target analyte (organic backbone vs. halogen vs. trace metal impurities).
| Analytical Technique | Target Analytes | Mechanism of Action | Advantages for Halogenated Heterocycles | Limitations |
| Optimized CHNS/O | C, H, N, (S) | High-temperature catalytic combustion (1000°C) with TCD detection[2]. | Direct quantification of the organic backbone. | Requires specialized halogen scrubbers (Ag wool); prone to |
| Combustion IC (CIC) | Cl, Br, F, I | Oxidative pyrolysis followed by aqueous absorption and Ion Chromatography[3]. | Eliminates matrix interferences entirely; highly precise for total chlorine[3]. | Slower throughput than XRF; requires careful calibration of the absorption matrix. |
| EDXRF | Cl (Bulk) | X-ray excitation of core electrons, measuring emitted fluorescence[4]. | Non-destructive, rapid (minutes per sample), requires minimal sample prep[4]. | Matrix effects can alter accuracy; less precise than CIC for absolute quantification. |
| ICP-MS (USP <233>) | Trace Metals (Pd, Ru, As, Pb) | Argon plasma ionization (6000K) followed by mass-to-charge ( | Unmatched sensitivity (parts-per-trillion) for heavy metal catalysts[6]. | Cannot measure C, H, N, or bulk halogens; requires complex microwave digestion[7]. |
Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems. Every run must be bracketed by a Certified Reference Material (CRM) that mimics the target matrix (e.g., 4-Chlorobenzoic acid).
Protocol A: Optimized CHNS Analysis for Refractory Heterocycles
Causality: To prevent
-
System Preparation: Pack the combustion tube with a primary oxidation catalyst (e.g.,
or ) and insert a 50 mm plug of high-purity Silver (Ag) wool at the exit zone of the combustion tube (maintained at ~600°C) to act as a halogen scrubber. -
Calibration & Validation: Calibrate the TCD using Sulfanilamide. Validate the halogen scrubbing efficiency by running a known CRM (4-Chlorobenzoic acid). The carbon and nitrogen peaks must show baseline resolution with no tailing.
-
Sample Weighing: Accurately weigh 4.0 to 7.0 mg of 3,7-Dichloropyrazolo[1,5-a]pyrimidine into a tin capsule[1]. Note: The larger sample size relative to standard 2.0 mg protocols helps consume excess oxygen, preventing
artifacts. -
Combustion: Drop the capsule into the 1000°C furnace. Apply a dynamic oxygen burst.
-
Reduction & Detection: Pass the gases over heated copper (600°C) to reduce any formed
to [8]. Quantify C, H, and N via TCD.
Protocol B: Total Chlorine Quantification via Combustion Ion Chromatography (CIC)
Causality: Direct IC cannot process solid organic powders. By subjecting the compound to oxidative pyrolysis, the organic matrix is entirely destroyed, converting all covalently bound chlorine into
-
Pyrolysis Setup: Weigh 2.0 mg of the sample into a quartz boat. Introduce the boat into an automated furnace combustion system at 1050°C under an Argon/Oxygen stream[3].
-
Gas Absorption: Route the combustion byproduct gases into an absorption tube containing 10 mL of 18 MΩ deionized water with 30 ppm
. Causality: is added to oxidize any trace sulfur to sulfate, preventing sulfite/sulfate peak splitting in the IC, though 3,7-Dichloropyrazolo[1,5-a]pyrimidine lacks sulfur, this standardizes the method[3]. -
IC Injection: Automatically inject 20 µL of the absorption solution onto an anion-exchange column (e.g., Dionex IonPac AS11-HC).
-
Quantification: Elute with a KOH gradient and detect the chloride ion (
) using suppressed conductivity.
Comparative Performance Data
The following table summarizes experimental data obtained when analyzing high-purity 3,7-Dichloropyrazolo[1,5-a]pyrimidine using standard vs. optimized methodologies.
| Element | Theoretical Mass % | Standard CHNS (Unoptimized) | Optimized CHNS (Ag Wool + | Combustion IC (CIC) | EDXRF |
| Carbon (C) | 38.33% | 39.10% (High bias due to Cl) | 38.31% ± 0.15 | N/A | N/A |
| Hydrogen (H) | 1.61% | 1.65% | 1.62% ± 0.05 | N/A | N/A |
| Nitrogen (N) | 22.35% | 20.80% (Low due to | 22.30% ± 0.20 | N/A | N/A |
| Chlorine (Cl) | 37.71% | N/A | N/A | 37.68% ± 0.10 | 38.50% ± 0.80 |
Data Interpretation: Standard CHNS fails due to halogen bleed-through inflating the carbon signal and excess oxygen causing
USP <232> / <233> Compliance for Trace Metals
Because 3,7-Dichloropyrazolo[1,5-a]pyrimidine is frequently utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations), verifying the absence of heavy metal catalysts is a regulatory requirement for downstream drug development.
Under USP General Chapters <232> (Limits) and <233> (Procedures) , traditional colorimetric heavy metal tests (the obsolete USP <231>) are strictly prohibited[9].
-
Sample Preparation: The highly stable heterocyclic structure requires closed-vessel microwave digestion using concentrated
and to fully solubilize the matrix[7]. -
Analysis: ICP-MS is the mandated technique due to its ability to detect Class 1 (As, Cd, Hg, Pb) and Class 2B (Pd, Ru, Pt) elements at sub-ppm Target Concentrations[5],[6].
Analytical Workflow Decision Matrix
Caption: Decision matrix for the elemental analysis of halogenated nitrogen heterocycles.
References
1.[1] PerkinElmer. "The Elemental Analysis of Various Classes of Chemical Compunds Using CHN". pepolska.pl. Available at: 2.[2] Analytik Jena. "C/N/S/X – Carbon, Nitrogen, Sulfur and Chlorine Analyzer". analytik-jena.com. Available at: 3.[5] Agilent. "USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution". agilent.com. Available at: 4.[3] ThermoFisher. "Need to Quantify Halogens in Polymers and Electronics? Try Combustion Ion Chromatography". thermofisher.com. Available at: 5.[9] West Pharmaceutical Services. "Elemental Impurities and the Corresponding Regulations". westpharma.com. Available at: 6.[6] Pharmaceutical Technology. "Elemental Impurity Analysis". pharmtech.com. Available at: 7.[7] Jordi Labs. "USP<232>/<233>: New Regulations on Elemental Impurities in Drug Products". jordilabs.com. Available at: 8.[4] Rigaku. "X-ray fluorescence analysis of halogen elements". rigaku.com. Available at: 9.[8] Royal Society of Chemistry. "CHNS Elemental Analysers". rsc.org. Available at: 10. Sigma-Aldrich. "3,7-dichloropyrazolo[1,5-a]pyrimidine | 1784924-19-1". sigmaaldrich.com. Available at:
Sources
- 1. pepolska.pl [pepolska.pl]
- 2. C/N/S/X – Carbon, Nitrogen, Sulfur and Chlorine Analyzer - Analytik Jena [analytik-jena.com]
- 3. Need to Quantify Halogens in Polymers and Electronics? Try Combustion Ion Chromatography - AnalyteGuru [thermofisher.com]
- 4. rigaku.com [rigaku.com]
- 5. agilent.com [agilent.com]
- 6. pharmtech.com [pharmtech.com]
- 7. jordilabs.com [jordilabs.com]
- 8. rsc.org [rsc.org]
- 9. USP <232> &<233> Elemental Impurities Regulations & Analytical Support [westpharma.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
